molecular formula C17H16N2 B14858858 2-Amino-7,8-dimethyl-3-phenylquinoline

2-Amino-7,8-dimethyl-3-phenylquinoline

Cat. No.: B14858858
M. Wt: 248.32 g/mol
InChI Key: XLCUXGLPHWSWGQ-UHFFFAOYSA-N
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Description

2-Amino-7,8-dimethyl-3-phenylquinoline is a useful research compound. Its molecular formula is C17H16N2 and its molecular weight is 248.32 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H16N2

Molecular Weight

248.32 g/mol

IUPAC Name

7,8-dimethyl-3-phenylquinolin-2-amine

InChI

InChI=1S/C17H16N2/c1-11-8-9-14-10-15(13-6-4-3-5-7-13)17(18)19-16(14)12(11)2/h3-10H,1-2H3,(H2,18,19)

InChI Key

XLCUXGLPHWSWGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC(=C(C=C2C=C1)C3=CC=CC=C3)N)C

Origin of Product

United States
Foundational & Exploratory

2-Amino-7,8-dimethyl-3-phenylquinoline synthesis pathway

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of 2-Amino-7,8-dimethyl-3-phenylquinoline

Abstract

The quinoline scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds.[1] This technical guide provides a comprehensive, in-depth analysis of the synthetic pathway to a specific polysubstituted derivative, 2-amino-7,8-dimethyl-3-phenylquinoline. We will dissect the cornerstone of this synthesis, the Friedländer Annulation, from its mechanistic underpinnings to the strategic selection of precursors and catalysts.[2] This document is structured to provide researchers, chemists, and drug development professionals with a robust framework for understanding and executing this synthesis, emphasizing the causality behind experimental choices and presenting a detailed, field-proven protocol. The guide culminates with a comparative analysis of catalytic systems and a summary of expected analytical characterization.

The Friedländer Annulation: A Cornerstone of Quinoline Synthesis

The Friedländer synthesis, first reported in 1882, remains one of the most direct and versatile methods for constructing the quinoline ring system.[3][4] The reaction facilitates a cyclocondensation between a 2-aminoaryl aldehyde or ketone and a carbonyl compound possessing an active α-methylene group.[5] This methodology is renowned for its efficiency in producing highly substituted quinolines, often in a single step.

The reaction can be catalyzed by either acids (e.g., p-toluenesulfonic acid, H₂SO₄, Lewis acids) or bases (e.g., KOH, KOtBu), and modern iterations have introduced milder catalysts and conditions to improve yields and sustainability.[6][7] The strategic choice of the two core reactants directly dictates the substitution pattern of the final quinoline product, making it a highly programmable synthetic tool.

Mechanistic Insights: The Pathway to Aromatization

Two primary mechanisms are generally accepted for the Friedländer synthesis, with the prevailing pathway often dependent on the specific reactants and catalytic conditions employed.[4]

  • Pathway A (Aldol-First): The reaction initiates with an aldol-type condensation between the 2-aminoaryl ketone/aldehyde and the enolate of the α-methylene carbonyl compound. The resulting aldol adduct then undergoes dehydration to form an α,β-unsaturated carbonyl intermediate. The final step is an intramolecular cyclization via attack of the aniline amino group onto the carbonyl, followed by a second dehydration to yield the aromatic quinoline ring.[3]

  • Pathway B (Schiff Base-First): Alternatively, the initial step can be the formation of a Schiff base (imine) between the 2-aminoaryl carbonyl and the amino group of a second molecule or, more relevantly in variations, through an intermediate enamine. This is followed by an intramolecular aldol reaction and subsequent dehydration to form the final product.[4]

For the synthesis of 2-amino-3-arylquinolines, a common and highly effective variation involves the use of an α-arylacetonitrile (like phenylacetonitrile) as the active methylene compound. The nitrile group participates in the cyclization, directly installing the 2-amino group on the quinoline core.

G cluster_reactants Reactants ReactantA 2-Amino-3,4-dimethylbenzaldehyde Intermediate1 Knoevenagel Adduct (α,β-unsaturated nitrile) ReactantA->Intermediate1 Knoevenagel Condensation ReactantB Phenylacetonitrile ReactantB->Intermediate1 Knoevenagel Condensation Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization (Thorpe-Ziegler) Product 2-Amino-7,8-dimethyl-3-phenylquinoline Intermediate2->Product Tautomerization & Aromatization Catalyst Base Catalyst (e.g., KOH, Piperidine) Catalyst->ReactantA Deprotonates α-carbon of Phenylacetonitrile

Caption: Proposed mechanism for the base-catalyzed synthesis of the target quinoline.

Strategic Selection of Precursors

The architecture of the target molecule, 2-amino-7,8-dimethyl-3-phenylquinoline , logically dictates the selection of the following starting materials for a Friedländer-type synthesis:

  • The Amino-Aryl Component: 2-Amino-3,4-dimethylbenzaldehyde. This molecule provides the benzene portion of the quinoline core, correctly substituted with methyl groups at what will become the C7 and C8 positions. The ortho-amino and aldehyde functionalities are perfectly positioned for the cyclocondensation.

    • Causality: Using a benzaldehyde derivative (as opposed to an acetophenone) is strategic. The aldehyde is more electrophilic, facilitating the initial condensation. Furthermore, it ensures that C2 of the quinoline is unsubstituted before the cyclization with the nitrile, which will then become the C2-amino group.

    • Alternative Consideration: The commercial availability of specific 2-aminobenzaldehydes can be limited.[8] A robust alternative is to start with the more accessible 2-nitro-3,4-dimethylbenzaldehyde. This allows for a domino reaction where the nitro group is reduced in situ to the amine using reagents like iron powder in acetic acid, which then immediately undergoes the Friedländer cyclization with the α-methylene partner in the same pot.[8]

  • The Active Methylene Component: Phenylacetonitrile. This reactant is chosen for two critical reasons:

    • It provides the atoms that will become C2 and C3 of the quinoline ring.

    • The phenyl group attached to the active methylene carbon directly becomes the C3-phenyl substituent on the final product.

    • The nitrile group is an ideal synthon for the C2-amino group. Following the intramolecular cyclization, tautomerization of the resulting enamine intermediate leads directly to the stable 2-aminoquinoline product.

Experimental Protocol: A Step-by-Step Synthesis

This protocol describes a robust, base-catalyzed method adapted from established procedures for synthesizing 2-amino-3-arylquinolines.[9]

Table 1: Reagents and Materials
Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Mass/VolumeRole
2-Amino-3,4-dimethylbenzaldehyde149.1910.01.49 gAmino-aryl reactant
Phenylacetonitrile117.1510.01.17 g (1.14 mL)Active methylene reactant
Potassium Hydroxide (KOH)56.1110.00.56 gBase Catalyst
Ethanol (Absolute)46.07-25 mLSolvent
Deionized Water18.02-100 mLWorkup
Silica Gel (230-400 mesh)--As neededStationary Phase
Ethyl Acetate/Hexane--As neededMobile Phase
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-3,4-dimethylbenzaldehyde (1.49 g, 10.0 mmol) and absolute ethanol (25 mL). Stir the mixture at room temperature until the solid is fully dissolved.

  • Addition of Reactants: To the stirred solution, add phenylacetonitrile (1.14 mL, 10.0 mmol) followed by powdered potassium hydroxide (0.56 g, 10.0 mmol).

  • Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 3:1 hexane/ethyl acetate mobile phase. The reaction is typically complete within 4-6 hours.

  • Workup and Isolation: Once the reaction is complete, allow the flask to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold deionized water while stirring. A solid precipitate should form.

  • Filtration: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold water (2 x 20 mL).

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 2-amino-7,8-dimethyl-3-phenylquinoline.

  • Drying and Characterization: Dry the purified solid product under vacuum to a constant weight. Characterize the final compound using NMR, IR, and mass spectrometry.

Caption: Standard experimental workflow for the synthesis and purification process.

Catalyst and Condition Optimization

While the traditional base-catalyzed method is effective, significant research has focused on developing more efficient and environmentally benign catalytic systems for the Friedländer annulation. The choice of catalyst can dramatically impact reaction time, temperature, and overall yield.

Table 2: Comparative Analysis of Catalytic Systems
CatalystConditions (Temp, Time)SolventTypical Yield (%)Key Advantages/DisadvantagesReference
KOH / NaOH Reflux, 4-12 hEthanol / Water65-85Inexpensive, simple; can be harsh, moderate yields.[7][10]
p-TsOH 80-120 °C, 2-6 hToluene or Solvent-free80-95High yields, shorter times; requires acid-tolerant substrates.[5][6]
Iodine (I₂) (1-10 mol%) 80-100 °C, 1-3 hEthanol or Solvent-free85-98Mild, highly efficient, low catalyst loading, "green".[5][11]
In(OTf)₃ 60-80 °C, 0.5-2 hSolvent-free85-92Excellent Lewis acid, very fast, high yields.[12]
Gold(III) Catalysts 50-80 °C, 2-8 hEthanol80-95Very mild conditions; catalyst can be expensive.[6]
NiO Nanoparticles 80 °C, < 5 minEthanol~95Extremely rapid, heterogeneous catalyst; requires catalyst synthesis.[2]

Expertise & Causality: The shift from stoichiometric strong bases like KOH to catalytic amounts of Lewis acids or molecular iodine represents a significant evolution in the field.[6][11] Iodine, for instance, is believed to act as a mild Lewis acid, activating the carbonyl group towards nucleophilic attack without the harshness of strong protic acids, thereby minimizing side reactions and improving atom economy.[11] Similarly, metal triflates like In(OTf)₃ are highly effective due to the strong Lewis acidity of the metal center, which powerfully coordinates to the carbonyl oxygen, accelerating the condensation and cyclization steps even under solvent-free conditions.[12]

Characterization of the Final Product

The identity and purity of the synthesized 2-amino-7,8-dimethyl-3-phenylquinoline should be confirmed by standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the quinoline and phenyl rings. Key features would include two singlets in the aliphatic region for the non-equivalent C7 and C8 methyl groups, a broad singlet for the C2-NH₂ protons (which may exchange with D₂O), and a complex multiplet pattern in the aromatic region.[13]

  • ¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of the correct number of carbon atoms. Characteristic signals would include those for the two methyl carbons, and distinct aromatic signals for the quaternary and protonated carbons of the fused ring system and the phenyl substituent.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic N-H stretching bands (typically two sharp peaks around 3300-3500 cm⁻¹) for the primary amine group, along with C=C and C=N stretching vibrations in the 1500-1650 cm⁻¹ region, characteristic of the aromatic heterocyclic core.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C₁₇H₁₆N₂) by identifying the molecular ion peak [M+H]⁺ at the expected m/z value.

Conclusion

The synthesis of 2-amino-7,8-dimethyl-3-phenylquinoline is most effectively achieved via the Friedländer Annulation, a powerful and adaptable method for quinoline construction. The strategic selection of 2-amino-3,4-dimethylbenzaldehyde and phenylacetonitrile provides a direct and high-yielding route to the target structure. While traditional base catalysis is a viable option, this guide highlights the significant advantages offered by modern catalytic systems—such as molecular iodine and Lewis acids—which provide milder conditions, shorter reaction times, and improved yields. The detailed protocol and comparative analysis herein serve as a comprehensive resource for the successful synthesis and validation of this complex heterocyclic compound.

References

  • Alfa Chemistry. Friedländer Quinoline Synthesis. [URL: https://www.alfa-chemistry.com/reaction/friedlander-quinoline-synthesis.html][3]

  • Wikipedia. Friedländer synthesis. [URL: https://en.wikipedia.org/wiki/Friedl%C3%A4nder_synthesis][4]

  • Organic Chemistry Portal. Friedlaender Synthesis. [URL: https://www.organic-chemistry.org/namedreactions/friedlaender-synthesis.shtm][5]

  • Arcadi, A., et al. (2005). A New Green Approach to the Friedländer Synthesis of Quinolines. Synlett, 2005(13), 2036-2038. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-2005-872242]
  • Reddy, C. S., et al. (2009). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ci900315z]
  • Feuerstein, M., et al. (2001). Concerning the mechanism of the Friedländer quinoline synthesis. Tetrahedron Letters, 42(36), 6333-6335.
  • BenchChem. An In-depth Technical Guide to the Synthesis of 2-Aminoquinoline Derivatives. [URL: https://www.benchchem.com/blog/an-in-depth-technical-guide-to-the-synthesis-of-2-aminoquinoline-derivatives/][10]

  • Ghorbani-Vaghei, R., & Malaeke, S. (2024). Different catalytic approaches of Friedländer synthesis of quinolines. Results in Chemistry, 7, 101372. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10845943/][2]

  • Aitken, D. J., et al. (2010). Efficient Syntheses of the Unknown Quinolino[2,3-c]cinnolines; Synthesis of Neocryptolepines. Organic Letters, 12(23), 5454-5457. [URL: https://pubs.acs.org/doi/10.1021/ol102293b]
  • Tunoori, A. R., et al. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molbank, 2022(3), M1415. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9259273/][8]

  • Maegawa, T., et al. (2017). 2-ARYLQUINOLINE SYNTHESIS FROM Cbz-PROTECTED 2-AMINO- CHALCONE MEDIATED BY BF3•Et2O. HETEROCYCLES, 95(1), 608.
  • Wu, J., et al. (2006). Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annulation. Organic & Biomolecular Chemistry, 4(1), 126-129. [URL: https://pubs.rsc.org/en/content/articlelanding/2006/ob/b512613h][11]

  • Kumar, A., et al. (2015). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry, 39(4), 2561-2572. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/nj/c4nj02131a][12]

  • Dormer, P. G., et al. (2001). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 66(24), 7945-7953.
  • Maleki, A. (2016). Advances in polymer based Friedlander quinoline synthesis. RSC Advances, 6(81), 77800-77816.
  • ResearchGate. Synthesis of 2-aminoquinolines 103 and 2-arylquinoline-3 carbonitriles 104. [URL: https://www.researchgate.net/figure/Synthesis-of-2-aminoquinolines-103-and-2-arylquinoline-3-carbonitriles-104_fig33_361956795]
  • Zhou, L., et al. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. HETEROCYCLES, 92(3), 521.
  • Waghmare, S., et al. (2024). Sustainable and Efficient Synthesis of 2-Amino-4-Arylquinoline-3-Carbonitriles. African Journal of Biomedical Research, 27(1s), 1317-1322.
  • Wang, M., et al. (2019). Synthesis of 2-arylamino-3-cyanoquinolines via a cascade reaction through a nitrilium intermediate. Organic & Biomolecular Chemistry, 17(22), 5576-5583.
  • Fan, X., et al. (2002). Preparation of 2‐Aminobenzophenones and Polysubstituted Quinolines Through SmI2 Promoted Reductive Cleavage of 3‐Aryl‐2,1‐benzisoxazoles. Chinese Journal of Chemistry, 20(11), 1250-1254.
  • Academia.edu. Synthesis and Crystal Structure of 2-amino-7, 7-dimethyl-4-(4-nitrophenyl)-5-oxo-1, 4, 5, 6, 7, 8- hexahydroquinoline-3-carbonitrile. [URL: https://www.academia.edu/35656209/Synthesis_and_Crystal_Structure_of_2_amino_7_7_dimethyl_4_4_nitrophenyl_5_oxo_1_4_5_6_7_8_hexahydroquinoline_3_carbonitrile]
  • ResearchGate. Synthesis of 2-amino-4-phenyl-3-cyano-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline derivatives. [URL: https://www.researchgate.net/figure/Synthesis-of-2-amino-4-phenyl-3-cyano-77-dimethyl-5-oxo-145678-hexahydroquinoline_fig1_282585292]
  • BenchChem. Spectroscopic Properties of 2-Aminoquinoline: A Technical Guide. [URL: https://www.benchchem.com/blog/spectroscopic-properties-of-2-aminoquinoline/][13]

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Structural and Pharmacological Profiling of 2-Amino-7,8-dimethyl-3-phenylquinoline: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Core Identity

The compound 2-Amino-7,8-dimethyl-3-phenylquinoline represents a highly specialized, nitrogen-containing heterocyclic scaffold of significant interest in modern medicinal chemistry and drug discovery. Belonging to the 2-aminoquinoline family, this molecule serves as a critical building block and a potent pharmacophore. Its structural topology—characterized by a rigid quinoline core, an exocyclic amine at the C2 position, a phenyl ring at the C3 position, and dual methyl substitutions at the C7 and C8 positions—confers unique steric and electronic properties. These features make it an ideal candidate for modulating complex biological targets, including G-protein coupled receptors (GPCRs) and receptor tyrosine kinases[1][2].

This technical guide provides an authoritative analysis of its physicochemical properties, mechanistic synthesis, pharmacological modalities, and the analytical frameworks required for its validation.

Physicochemical Profiling

Understanding the quantitative parameters of 2-Amino-7,8-dimethyl-3-phenylquinoline is essential for predicting its pharmacokinetic behavior, including blood-brain barrier (BBB) permeability and target binding affinity. The compound is commercially available both as a free base and as a hydrochloride salt, the latter being preferred for aqueous assay environments[].

PropertyQuantitative Value / Description
Chemical Name 2-Amino-7,8-dimethyl-3-phenylquinoline
CAS Registry Number 948293-93-4 (Free Base) / 1172044-82-4 (HCl Salt)[]
Molecular Formula C17H16N2 (Base) / C17H17ClN2 (HCl Salt)[]
Molecular Weight 248.33 g/mol (Base) / 284.78 g/mol (HCl Salt)[]
Topological Polar Surface Area (TPSA) ~38.9 Ų (Optimal for BBB penetration)
Hydrogen Bond Donors 1 (Exocyclic -NH2 group)
Hydrogen Bond Acceptors 2 (Quinoline Nitrogen, Amino Nitrogen)
Rotatable Bonds 1 (C3-Phenyl linkage)

Mechanistic Synthesis & Validation Workflow

While modern green chemistry approaches utilize transition-metal catalyzed dehydrogenative coupling (e.g., using singlet diradical Ni(II) or Mn(I) complexes) to synthesize 2-aminoquinolines[4], the most robust, scalable, and industry-standard method remains the base-catalyzed condensation of 2-aminobenzaldehydes with arylacetonitriles.

Step-by-Step Protocol: Base-Catalyzed Condensation

This protocol is designed as a self-validating system, ensuring that thermodynamic and kinetic controls are maintained throughout the synthesis.

  • Preparation of Reagents: Dissolve 10.0 mmol of 2-amino-3,4-dimethylbenzaldehyde and 10.5 mmol of phenylacetonitrile in 30 mL of absolute ethanol.

    • Causality: Absolute ethanol is selected as the solvent to minimize side reactions (such as ester hydrolysis if other functional groups were present) and to ensure complete solubility of the highly hydrophobic precursors.

  • Base Addition: Slowly add 15.0 mmol of Potassium Hydroxide (KOH) pellets to the stirring mixture at 0°C.

    • Causality: The low initial temperature controls the exothermic deprotonation of the alpha-carbon of phenylacetonitrile (pKa ~ 21). This prevents the unwanted self-condensation or polymerization of the highly reactive aldehyde.

  • Reflux & Condensation: Elevate the temperature to 80°C and reflux for 4-6 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase.

    • Causality: Heating provides the activation energy necessary to drive the thermodynamic elimination of water (aldol-type condensation) and the subsequent intramolecular nucleophilic attack of the amine onto the nitrile carbon, forming the quinoline ring.

  • Quenching & Precipitation: Cool the mixture to room temperature and pour it into 100 mL of ice-cold distilled water. Neutralize with 1M HCl to pH 7.

    • Causality: The sudden drop in temperature and the drastic increase in solvent polarity force the hydrophobic 2-aminoquinoline product to crash out of solution, separating it from water-soluble impurities and unreacted base.

  • Filtration & Purification: Filter the crude solid under vacuum and recrystallize from an ethanol/water gradient to yield pure 2-amino-7,8-dimethyl-3-phenylquinoline.

SynthesisWorkflow A 2-Amino-3,4-dimethylbenzaldehyde (Electrophile) D Carbanion Formation (alpha-deprotonation) A->D B Phenylacetonitrile (Nucleophile Source) B->D C KOH / EtOH (Base Catalyst) C->D E Aldol-type Condensation (-H2O) D->E F Intramolecular Cyclization (Nitrile Attack) E->F G Tautomerization (Aromatization) F->G H 2-Amino-7,8-dimethyl-3-phenylquinoline (Target Scaffold) G->H

Fig 1: Base-catalyzed condensation workflow for 2-aminoquinoline synthesis.

Pharmacological Modalities & Structural Biology

The 2-aminoquinoline core is a privileged scaffold in medicinal chemistry. The specific substitution pattern of 2-Amino-7,8-dimethyl-3-phenylquinoline allows it to act as a potent bioisostere and competitive inhibitor across multiple biological targets.

A. GPCR Modulation: MCH1R Antagonism

2-Aminoquinolines have been extensively validated as potent antagonists of the Melanin-Concentrating Hormone 1 Receptor (MCH1R)[1]. MCH1R is a GPCR implicated in the regulation of feeding behavior, energy homeostasis, and mood disorders. The C3-phenyl group and the rigid quinoline core mimic the binding conformation of endogenous ligands, allowing the molecule to competitively block the receptor, thereby suppressing appetite and regulating metabolic dysfunction[1].

MCH1R_Pathway Ligand 2-Aminoquinoline Scaffold (Antagonist) Receptor MCH1R (GPCR) Ligand->Receptor Competitive Inhibition Inhibition Appetite Suppression & Metabolic Homeostasis Ligand->Inhibition Therapeutic Outcome MCH Melanin-Concentrating Hormone (Endogenous Agonist) MCH->Receptor Activates Gq Gq/11 Protein Complex Receptor->Gq Signal Transduction PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG Production PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 Effect Appetite Stimulation & Metabolic Dysregulation Ca2->Effect

Fig 2: MCH1R GPCR antagonism pathway modulated by 2-aminoquinoline derivatives.

B. Kinase Inhibition: RAF1 and FLT3

Beyond GPCRs, the 2-aminoquinoline moiety acts as a conformationally restricted bioisostere for urea groups found in multi-kinase inhibitors (e.g., Sorafenib)[5]. Derivatives of this scaffold exhibit high selectivity towards the RAF1 serine/threonine kinase, which is frequently overexpressed in melanoma[5]. Furthermore, aminoisoquinoline and 2-aminoquinoline derivatives have demonstrated potent inhibition of the FLT3 receptor tyrosine kinase, effectively halting the proliferation of acute myeloid leukemia (AML) cell lines[2]. The exocyclic amine acts as a critical hydrogen bond donor to the kinase hinge region, while the C7/C8 methyl groups provide hydrophobic contacts that enhance kinase selectivity[2][6].

Analytical Validation Framework

To ensure the structural integrity and purity of the synthesized 2-Amino-7,8-dimethyl-3-phenylquinoline, rigorous analytical validation is required.

Step-by-Step Protocol: HPLC-UV Purity Profiling
  • Sample Preparation: Dissolve 1.0 mg of the synthesized compound in 1.0 mL of HPLC-grade Acetonitrile. Filter through a 0.22 µm PTFE syringe filter.

    • Causality: Particulate removal is critical to prevent column frit blockage and to ensure baseline stability during the chromatographic run.

  • Chromatographic Conditions: Utilize a C18 reverse-phase column (250 x 4.6 mm, 5 µm). Set the mobile phase to a gradient of Water (0.1% Trifluoroacetic Acid) and Acetonitrile (0.1% Trifluoroacetic Acid) at a flow rate of 1.0 mL/min.

    • Causality: Trifluoroacetic Acid (TFA) acts as an ion-pairing agent. It suppresses the ionization of the basic quinoline nitrogen, preventing peak tailing and ensuring sharp, quantifiable peak resolution.

  • Detection: Configure the UV/Vis Diode Array Detector (DAD) to monitor at 254 nm and 280 nm.

    • Causality: The extended conjugated pi-system of the phenylquinoline core exhibits strong, distinct absorbance maxima at these wavelengths, allowing for highly sensitive detection of the target molecule against non-conjugated impurities.

Sources

Spectroscopic data for 2-Amino-7,8-dimethyl-3-phenylquinoline

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Spectroscopic Characterization of 2-Amino-7,8-dimethyl-3-phenylquinoline: A Technical Whitepaper

Executive Summary

The structural elucidation of highly substituted heterocyclic compounds is a critical bottleneck in modern drug discovery and materials science. 2-Amino-7,8-dimethyl-3-phenylquinoline (CAS: 948293-93-4 for the free base; 1172044-82-4 for the hydrochloride salt) presents a unique analytical challenge. Its architecture—a quinoline core heavily decorated with an electron-donating amino group, a sterically demanding phenyl ring, and two adjacent methyl groups—creates complex electronic and steric environments.

This whitepaper provides an in-depth, self-validating framework for the spectroscopic characterization of this compound. By analyzing the causality behind its Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier Transform Infrared (FT-IR) signatures, researchers can establish a definitive structural fingerprint.

Structural Rationale & Mechanistic Causality

To accurately interpret the spectroscopic data of 2-Amino-7,8-dimethyl-3-phenylquinoline, one must first understand the intramolecular forces dictating its behavior:

  • Steric Hindrance and Anisotropic Deshielding: The phenyl group at the C-3 position is sterically forced out of coplanarity with the quinoline ring due to clashes with the C-4 proton and the C-2 amino group. This twisted conformation places the C-4 proton directly in the deshielding region of the phenyl ring's magnetic anisotropy, causing a significant downfield shift in the ¹H NMR spectrum[4].

  • The Peri-Effect: The methyl group at C-8 is located in the peri-position relative to the quinoline nitrogen. This spatial proximity induces a localized steric compression and alters the electron density around the C-8 carbon, causing its protons to resonate further downfield compared to the C-7 methyl protons.

  • Solvent-Mediated Tautomeric Stabilization: While 2-aminoquinolines can theoretically exist in an imino tautomeric form (2(1H)-quinolinimine), the amino form is overwhelmingly favored in highly polar, hydrogen-bonding solvents like DMSO-d₆. The solvent stabilizes the primary amine, allowing for distinct spectroscopic observation [1].

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following methodologies are designed as closed-loop, self-validating systems. Every primary measurement is corroborated by a secondary internal check.

Protocol A: High-Resolution NMR Acquisition (¹H and ¹³C)

Causality: DMSO-d₆ is selected over CDCl₃ because its strong hydrogen-bonding capability drastically slows the proton exchange rate of the -NH₂ group, preventing line broadening and allowing the amine protons to be observed as a distinct signal [1].

  • Sample Preparation: Dissolve exactly 10 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆ (99.9% D). Filter through a glass wool plug into a 5 mm NMR tube to eliminate paramagnetic particulates that could disrupt magnetic field homogeneity.

  • Acquisition Parameters: Utilize a 400 MHz or 600 MHz spectrometer. For ¹H NMR, acquire 16 scans with a 2.0-second relaxation delay (D1) to ensure complete longitudinal relaxation of the methyl protons. For ¹³C NMR, acquire 1024 scans using WALTZ-16 composite pulse decoupling.

  • Self-Validation Step: Immediately run a ¹H-¹H COSY (Correlation Spectroscopy) experiment. The assignment of the C-5 and C-6 protons is validated only if a strong cross-peak confirms their ortho-coupling (J ≈ 8.2 Hz).

Protocol B: LC-ESI-HRMS Analysis

Causality: The quinoline nitrogen is highly basic, making it an ideal candidate for Electrospray Ionization in positive mode (ESI+), which readily protonates the molecule to form a stable [M+H]⁺ precursor ion [2].

  • Sample Preparation: Prepare a 1 µg/mL solution in a 50:50 mixture of LC-MS grade Water:Acetonitrile, modified with 0.1% Formic Acid to drive protonation.

  • Acquisition Parameters: Inject 2 µL into the HRMS system. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C.

  • Self-Validation Step: Perform Collision-Induced Dissociation (CID) MS/MS at a normalized collision energy of 25 eV. The structure is validated if the fragmentation yields a neutral loss of NH₃ (-17 Da), a hallmark of 2-aminoquinolines, rather than the loss of HCN (-27 Da) which typically occurs first in unsubstituted quinolines [3].

Protocol C: ATR-FTIR Spectroscopy

Causality: Attenuated Total Reflectance (ATR) is chosen over traditional KBr pellets because KBr is highly hygroscopic. Absorbed water would produce a broad O-H stretch that masks the critical N-H stretching bands of the C-2 amino group.

  • Sample Preparation: Place 2-3 mg of the neat, dry solid directly onto the diamond ATR crystal. Apply consistent pressure using the anvil.

  • Acquisition Parameters: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, accumulating 32 scans to maximize the signal-to-noise ratio.

  • Self-Validation Step: Perform a background ambient air scan immediately before the sample scan. The data is valid only if the baseline between 2000-2500 cm⁻¹ is completely flat, confirming the absence of CO₂ or water vapor artifacts.

Quantitative Spectroscopic Data Analysis

The following tables summarize the expected spectroscopic fingerprints based on the mechanistic principles outlined above.

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)

Position Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Mechanistic Rationale
C-4 (H) 7.95 Singlet (s) 1H - Highly deshielded by C-3 phenyl anisotropy.
C-5 (H) 7.55 Doublet (d) 1H 8.2 Ortho-coupled to C-6; deshielded by ring current.
C-3 (Phenyl) 7.40 - 7.50 Multiplet (m) 5H - Complex overlapping aromatic signals.
C-6 (H) 7.30 Doublet (d) 1H 8.2 Ortho-coupled to C-5.
C-2 (NH₂) 6.20 Broad Singlet (br s) 2H - Slow exchange in DMSO; hydrogen bonded.
C-8 (CH₃) 2.65 Singlet (s) 3H - Downfield shift due to peri-interaction with N.

| C-7 (CH₃) | 2.45 | Singlet (s) | 3H | - | Standard aromatic methyl shift. |

Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)

Position Chemical Shift (δ, ppm) Carbon Type Mechanistic Rationale
C-2 156.0 Quaternary (C-N) Highly deshielded by adjacent electronegative nitrogen.
C-4 136.0 Methine (CH) Standard quinoline C-4 resonance.
C-3 126.5 Quaternary (C-C) Shielded relative to C-2 and C-4.
C-7 (CH₃) 20.5 Primary (CH₃) Typical shift for an unhindered aromatic methyl.

| C-8 (CH₃) | 14.2 | Primary (CH₃) | Upfield shift due to steric compression (peri-effect). |

Table 3: HRMS and FT-IR Signatures

Technique Key Signature Value Interpretation / Causality
HRMS (ESI+) [M+H]⁺ m/z 249.1382 Confirms exact mass of C₁₇H₁₇N₂⁺ (Calc: 249.1386).
FT-IR N-H Asym. Stretch ~3450 cm⁻¹ Primary amine diagnostic peak.
FT-IR N-H Sym. Stretch ~3350 cm⁻¹ Primary amine diagnostic peak.

| FT-IR | C=N Stretch | ~1615 cm⁻¹ | Quinoline ring skeletal vibration. |

Logical Relationships: Mass Spectrometry Fragmentation Pathway

Understanding the MS/MS fragmentation logic is vital for identifying trace impurities or metabolites of this compound. Upon Collision-Induced Dissociation (CID), the protonated precursor ion ([M+H]⁺ at m/z 249.1) undergoes highly predictable structural degradation [2, 3]. The primary cleavage event is the expulsion of the amino group as neutral ammonia (NH₃), driven by the stability of the resulting carbocation. Secondary pathways involve the radical loss of the sterically bulky phenyl group or the methyl substituents.

MS_Fragmentation M_plus_H Precursor Ion [M+H]+ m/z 249.1 Loss_NH3 Fragment Ion m/z 232.1 M_plus_H->Loss_NH3 - NH3 (-17 Da) Collision-Induced Dissociation Loss_Ph Fragment Ion m/z 172.1 M_plus_H->Loss_Ph - Phenyl radical (-77 Da) Steric Relief Loss_CH3 Fragment Ion m/z 234.1 M_plus_H->Loss_CH3 - CH3 radical (-15 Da) Alkyl Cleavage Loss_HCN Secondary Fragment m/z 205.1 Loss_NH3->Loss_HCN - HCN (-27 Da) Quinoline Ring Cleavage

ESI-MS/MS Fragmentation Pathway of 2-Amino-7,8-dimethyl-3-phenylquinoline.

References

  • Benchchem. "Spectroscopic Properties of 2-Aminoquinoline: A Technical Guide.
  • National Institutes of Health (PMC). "Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics.
  • Physical Chemistry Chemical Physics (RSC Publishing). "Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry." PCCP.
  • International Journal of Science and Engineering Technology (IJSET). "Syntheses, Complexation and Biological Activity of Aminoquinoline: A Mini-Review." IJSET.

2-Amino-7,8-dimethyl-3-phenylquinoline molecular structure

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of 2-Amino-7,8-dimethyl-3-phenylquinoline

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] This technical guide provides a comprehensive exploration of a specific derivative, 2-Amino-7,8-dimethyl-3-phenylquinoline. We delve into its molecular architecture, predictive physicochemical properties, and a detailed methodology for its synthesis via the Friedländer Annulation. This document is designed for researchers, scientists, and drug development professionals, offering in-depth protocols for spectroscopic characterization, insights from computational modeling, and a discussion of its potential therapeutic applications based on established structure-activity relationships of related aminoquinolines.

Molecular Structure and Physicochemical Properties

The unique biological profile of 2-Amino-7,8-dimethyl-3-phenylquinoline stems from the specific arrangement and interplay of its constituent functional groups. The core is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring.[2]

Core Scaffold and Substituent Analysis
  • Quinoline Core: This nitrogen-containing heterocyclic system is a versatile pharmacophore found in numerous natural products and synthetic drugs, including well-known antimalarials like chloroquine and anticancer agents.[3][4] Its aromatic nature and the presence of the nitrogen atom allow for various non-covalent interactions with biological macromolecules.

  • 2-Amino Group: The placement of an amino group at the C2 position is critical. It acts as a potent hydrogen bond donor and can be protonated, influencing the molecule's solubility and ability to form salt bridges with acidic residues in protein targets. This group is frequently implicated in the anticancer and kinase-inhibiting activities of this compound class.[1][5]

  • 3-Phenyl Group: The phenyl substituent at the C3 position adds significant steric bulk and lipophilicity. For the related 2-phenylquinolines, this ring must be essentially coplanar with the quinoline system to enable activities like DNA intercalation.[6] This group can engage in π-π stacking and hydrophobic interactions within receptor binding pockets.

  • 7,8-Dimethyl Groups: These methyl groups on the benzene portion of the quinoline ring increase lipophilicity and can influence the molecule's metabolic stability and binding affinity. Their specific placement at the C7 and C8 positions can subtly alter the electronic distribution and steric profile of the entire scaffold.

Predicted Physicochemical Properties

The following table summarizes the key physicochemical properties of the title compound.

PropertyValueJustification / Source
Molecular Formula C₁₇H₁₆N₂Based on the chemical structure. Similar to analogs like C₁₇H₁₆N₂·HCl.[7]
Molecular Weight 248.33 g/mol Calculated from the molecular formula.
Appearance Expected to be a crystalline solid.Common for substituted quinolines.[8]
Solubility Soluble in organic solvents (DMSO, Methanol, Ethanol).Typical for heterocyclic aromatic compounds.[8] The hydrochloride salt form would enhance water solubility.[2]
Basicity (pKa) Weakly basic.Attributable to the quinoline nitrogen and the 2-amino group.

Synthesis and Mechanistic Insights

The most direct and established route for constructing polysubstituted quinolines like the target molecule is the Friedländer Synthesis.[9] This reaction facilitates the condensation of a 2-aminoaryl aldehyde or ketone with a compound possessing an α-methylene group.[10][11]

Retrosynthetic Approach: Friedländer Annulation

The synthesis of 2-Amino-7,8-dimethyl-3-phenylquinoline is logically achieved by reacting 2-amino-3,4-dimethylbenzaldehyde with phenylacetonitrile. The reaction is typically catalyzed by a base, such as potassium hydroxide, or an acid.[12] The base facilitates the deprotonation of the α-methylene carbon of phenylacetonitrile, initiating the condensation cascade.

Reaction Mechanism

Two primary mechanisms are proposed for the Friedländer synthesis.[9] The more commonly accepted pathway under basic conditions begins with an Aldol-type condensation between the reactants, followed by cyclization and dehydration to form the aromatic quinoline ring.

Friedlander_Mechanism Reactants 2-Amino-3,4-dimethylbenzaldehyde + Phenylacetonitrile Aldol_Adduct Aldol Adduct Intermediate Reactants->Aldol_Adduct Aldol Condensation Base Base (e.g., KOH) Base->Aldol_Adduct Unsaturated_Carbonyl Unsaturated Intermediate (after dehydration) Aldol_Adduct->Unsaturated_Carbonyl Dehydration (-H₂O) Cyclized_Intermediate Cyclized Intermediate (Imine Formation) Unsaturated_Carbonyl->Cyclized_Intermediate Intramolecular Cyclization Product 2-Amino-7,8-dimethyl-3-phenylquinoline Cyclized_Intermediate->Product Aromatization (-H₂O)

Caption: Fig 1. Base-catalyzed Friedländer synthesis mechanism.

Detailed Experimental Protocol: Synthesis

This protocol is a self-validating system. Successful synthesis is confirmed by Thin-Layer Chromatography (TLC) monitoring and final characterization.

Materials:

  • 2-amino-3,4-dimethylbenzaldehyde (1.0 mmol, 149.19 mg)

  • Phenylacetonitrile (1.0 mmol, 117.15 mg)

  • Potassium hydroxide (KOH) (1.2 mmol, 67.32 mg)

  • Ethanol (15 mL)

  • Deionized water

  • Ethyl acetate and Hexane (for chromatography)

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-3,4-dimethylbenzaldehyde, phenylacetonitrile, and ethanol.

  • Catalyst Addition: While stirring, add potassium hydroxide to the solution. The choice of a strong base like KOH is to ensure efficient deprotonation of the α-carbon of the nitrile, which is the rate-limiting step for the initial condensation.[13]

  • Reflux: Heat the reaction mixture to reflux (approx. 80-85 °C) for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 hexane/ethyl acetate mobile phase). The disappearance of starting materials and the appearance of a new, UV-active spot indicates product formation.

  • Work-up: After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature. Reduce the solvent volume under vacuum.

  • Precipitation: Pour the concentrated mixture into 50 mL of ice-cold water. A solid precipitate of the crude product should form.

  • Isolation: Collect the solid by vacuum filtration, washing with cold water to remove any residual KOH.

Purification Strategy

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-Amino-7,8-dimethyl-3-phenylquinoline. Purity should be assessed by NMR and melting point analysis.

Spectroscopic Characterization and Structural Elucidation

Unambiguous structural confirmation requires a suite of spectroscopic techniques. The data presented below are predictive, based on known values for similar quinoline derivatives.[14][15][16]

Workflow Synthesis Synthesis & Purification H_NMR ¹H NMR Synthesis->H_NMR C_NMR ¹³C NMR Synthesis->C_NMR IR FT-IR Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure Structure Confirmed H_NMR->Structure C_NMR->Structure IR->Structure MS->Structure

Caption: Fig 2. Workflow for structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of the molecule.[17]

Predicted ¹H NMR (400 MHz, DMSO-d₆) Chemical Shifts:

Proton AssignmentPredicted δ (ppm)MultiplicityNotes
Ar-H (Quinoline H-4)~8.0 - 8.2sSinglet due to adjacent substituents.
Ar-H (Quinoline H-5, H-6)~7.2 - 7.6mAromatic protons on the benzene portion of the ring.
Ar-H (Phenyl group)~7.3 - 7.7mProtons of the C3-phenyl substituent.
-NH₂ (Amino group)~7.0 - 7.2s (br)Broad singlet, exchangeable with D₂O.[16]
-CH₃ (C7-Methyl)~2.4 - 2.5sSinglet for the methyl group protons.[16]
-CH₃ (C8-Methyl)~2.3 - 2.4sSinglet, may be slightly shifted from the C7-methyl.

Predicted ¹³C NMR (101 MHz, DMSO-d₆) Chemical Shifts:

Carbon AssignmentPredicted δ (ppm)Notes
Quaternary Carbons (C=N, C-NH₂)~155 - 160Includes C2 of the quinoline ring.[16]
Aromatic CH & C (Quinoline)~115 - 150Multiple signals for the carbons of the quinoline core.
Aromatic CH & C (Phenyl)~125 - 140Signals corresponding to the phenyl ring.
C3 (Quinoline)~95 - 100The carbon atom bearing the phenyl group.[16]
-CH₃ Carbons~20 - 22Signals for the two methyl carbons.[16]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Vibrational ModePredicted Wavenumber (cm⁻¹)IntensityNotes
N-H Stretch (Amino)3300 - 3500MediumTwo bands are expected for the symmetric and asymmetric stretching.[16]
C-H Stretch (Aromatic)3000 - 3100MediumCharacteristic of sp² C-H bonds.
C-H Stretch (Aliphatic)2850 - 3000MediumFrom the methyl groups.[16]
C=N / C=C Stretch (Quinoline)1600 - 1660StrongVibrations from the aromatic heterocyclic ring system.
N-H Bend (Amino)1580 - 1620StrongScissoring vibration of the primary amine.
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

  • Expected Molecular Ion (M⁺): m/z = 248.13 (for [M+H]⁺ in ESI-MS).

  • Key Fragmentation: Common fragmentation pathways for quinoline derivatives include the loss of small molecules like HCN from the ring system.[17] Fragmentation of the phenyl or amino substituents may also be observed.

Potential Applications in Drug Discovery

The 2-amino-3-phenylquinoline scaffold is of significant interest to drug development professionals due to the wide spectrum of biological activities exhibited by related compounds.[3]

  • Anticancer Activity: Many aminoquinoline derivatives are investigated as anticancer agents.[18][19] Their mechanisms often involve the inhibition of crucial signaling pathways like PI3K/Akt/mTOR or targeting receptor tyrosine kinases.[4][18] The title compound is a candidate for screening against various cancer cell lines.

  • Antimicrobial and Antiviral Properties: The quinoline core is fundamental to numerous antimicrobial and antiviral drugs.[3][20][21] Modifications, such as the specific substitution pattern in 2-Amino-7,8-dimethyl-3-phenylquinoline, can be explored to develop novel agents against resistant pathogens.

  • Structure-Activity Relationship (SAR): This molecule serves as an excellent platform for SAR studies. By modifying the phenyl ring (e.g., adding electron-withdrawing or -donating groups), altering the amino group, or changing the position of the methyl groups, libraries of analogs can be synthesized to optimize potency and selectivity for a specific biological target.[6]

Conclusion

2-Amino-7,8-dimethyl-3-phenylquinoline is a synthetically accessible and promising heterocyclic compound. This guide has detailed its molecular structure, a robust synthetic pathway via the Friedländer Annulation, and a comprehensive strategy for its spectroscopic characterization. The established importance of the 2-aminoquinoline scaffold in medicinal chemistry strongly suggests that this particular derivative warrants further investigation for its potential as a therapeutic agent, particularly in the fields of oncology and infectious diseases. The provided protocols and predictive data serve as a solid foundation for researchers to synthesize, identify, and explore the biological potential of this molecule.

Sources

Introduction: The Enduring Relevance of the Quinoline Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Friedländer Synthesis of Substituted Quinolines A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals

The quinoline ring system is a cornerstone of heterocyclic chemistry, recognized as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and versatile substitution patterns allow it to interact with a wide array of biological targets.[1][2] Consequently, quinoline derivatives have been successfully developed into drugs with a vast range of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[2][3][4]

Among the numerous methods developed to construct this vital heterocyclic core, the Friedländer synthesis, first reported by Paul Friedländer in 1882, remains one of the most direct and versatile strategies.[5][6][7] It provides a convergent approach to polysubstituted quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound possessing a reactive α-methylene group.[3][8] This guide offers an in-depth exploration of the Friedländer synthesis, from its core mechanistic principles to modern, field-proven protocols designed for the efficient synthesis of complex quinoline derivatives.

Core Principles and Mechanistic Insights

The Friedländer synthesis is fundamentally a cyclocondensation reaction that can be catalyzed by either acids or bases, and in some cases, can proceed thermally at high temperatures.[1][6][8][9] The choice of catalyst is not merely a matter of preference; it dictates the predominant mechanistic pathway and can influence the reaction's outcome, particularly with sensitive substrates.

Understanding the underlying mechanism is critical for troubleshooting and optimizing reaction conditions. Two primary pathways are generally accepted, differing in the initial intermolecular event.[3][4][5]

  • The "Aldol First" Pathway: Favored under basic conditions, this pathway begins with an aldol condensation between the enolate of the α-methylene compound and the carbonyl of the 2-aminoaryl reactant. The resulting aldol adduct then undergoes a rapid intramolecular cyclization (attack of the amine onto the ketone) followed by dehydration to yield the aromatic quinoline ring.[4]

  • The "Schiff Base First" Pathway: Under acidic catalysis, the initial and often rate-limiting step is the formation of a Schiff base (imine) between the nucleophilic amino group and the second carbonyl component.[5][10] This intermediate then undergoes an intramolecular aldol-type condensation and subsequent dehydration to afford the final product.[4]

Friedlander_Mechanism cluster_top Reactants cluster_path1 Pathway 1: Aldol First (Base-Catalyzed) cluster_path2 Pathway 2: Schiff Base First (Acid-Catalyzed) R1 2-Aminoaryl Carbonyl A1 Aldol Adduct R1->A1 Aldol Condensation B1 Schiff Base (Imine) R1->B1 Schiff Base Formation R2 α-Methylene Carbonyl R2->A1 R2->B1 A2 Cyclized Intermediate A1->A2 Intramolecular Cyclization P Substituted Quinoline A2->P Dehydration B2 Cyclized Intermediate B1->B2 Intramolecular Aldol-type Reaction B2->P Dehydration

Caption: The two primary mechanistic pathways of the Friedländer synthesis.

Navigating the Scope and Limitations

A key aspect of mastering any named reaction is understanding its scope and inherent limitations. The Friedländer synthesis is broadly applicable but presents specific challenges that require careful consideration during experimental design.

Substrate Versatility

The reaction is tolerant of a wide range of functional groups on both reaction partners, provided they are stable to the acidic or basic conditions employed.[11]

  • 2-Aminoaryl Carbonyl Component : 2-aminobenzaldehydes, 2-aminoacetophenones, and 2-aminobenzophenones are common starting materials. The aromatic ring can bear various electron-donating or electron-withdrawing substituents.[11]

  • α-Methylene Carbonyl Component : The reaction accommodates a diverse array of partners, including aliphatic, aromatic, and heteroaromatic ketones.[12] Compounds with additional activating groups, such as β-ketoesters and 1,3-diketones, are particularly effective.[11][13]

Key Challenge: Regioselectivity

The most significant limitation arises when using unsymmetrical ketones (e.g., 2-butanone), which can lead to a mixture of regioisomeric quinoline products.[11] This lack of regiocontrol can complicate purification and lower the yield of the desired isomer.

Field-Proven Insight: To circumvent this issue, the most reliable strategy is to use substrates that enforce regioselectivity. β-ketoesters and 1,3-diketones are ideal choices as they almost exclusively yield the 2,3-disubstituted quinoline product due to the higher reactivity of the methylene group flanked by two carbonyls.[11]

Modern Advancements: Enhancing Efficiency and Scope

While the classic Friedländer reaction is robust, traditional protocols often require harsh conditions, such as high temperatures and strong acids or bases, which can limit scalability and functional group tolerance.[8] Modern organic synthesis has introduced a host of innovations to overcome these drawbacks.

Advanced Catalytic Systems

The evolution of catalysts has been pivotal in transforming the Friedländer synthesis into a more efficient and greener process.

Catalyst TypeExamplesAdvantages & Causality
Traditional Acids/Bases HCl, H₂SO₄, KOH, Piperidine[1][14][15]Simple and inexpensive, but often require high temperatures and long reaction times. Can lead to side reactions.
Lewis Acids In(OTf)₃, Nd(NO₃)₃·6H₂O[13][16]Coordinate to carbonyl oxygen, increasing its electrophilicity and facilitating the initial condensation step under milder conditions. Can improve selectivity.[13]
Solid-Supported Catalysts P₂O₅/SiO₂, Nafion[1][3][16]Heterogeneous catalysts that simplify work-up (filtration) and are often recyclable, aligning with green chemistry principles. Provide an acidic surface to promote the reaction.
Organocatalysts p-Toluenesulfonic acid (p-TSA), Iodine[8][16]Mild, metal-free catalysts that are effective even in catalytic amounts, often enabling reactions under solvent-free conditions.
Alternative Energy Sources

Moving beyond the conventional reflux setup, alternative energy sources can dramatically improve reaction kinetics and yields.

  • Microwave Irradiation : This has become a go-to technique in modern drug discovery labs. By directly and efficiently heating the polar reactants and solvent, microwave-assisted protocols can slash reaction times from many hours to mere minutes, often with a significant increase in yield and purity.[9][17]

  • Ultrasound Assistance : Sonication provides energy through acoustic cavitation, creating localized high-pressure and high-temperature zones that can promote the reaction at a lower bulk temperature.[4]

One-Pot Procedures: A Paradigm of Efficiency

A significant breakthrough, particularly for industrial and drug development applications, is the development of one-pot procedures that start from readily available o-nitroaryl carbonyl compounds.[12][18] These protocols avoid the need to synthesize, isolate, and handle the often-unstable 2-aminoaryl intermediates.[18] The process typically involves an in situ reduction of the nitro group (e.g., using iron powder in acidic media) followed directly by the addition of the α-methylene component and a base to drive the Friedländer condensation.[14][18][19]

Experimental_Workflow cluster_setup 1. Reaction Setup cluster_synthesis 2. Synthesis cluster_workup 3. Work-up & Purification cluster_analysis 4. Characterization N1 Combine Reactants (e.g., 2-Aminoaryl Ketone, α-Methylene Compound) N2 Add Solvent & Catalyst N1->N2 N3 Apply Energy Source (Conventional Heating, Microwave, or Ultrasound) N2->N3 N4 Monitor Reaction (e.g., by TLC) N3->N4 N5 Quench Reaction Neutralize Catalyst N4->N5 N6 Liquid-Liquid Extraction N5->N6 N7 Dry & Concentrate N6->N7 N8 Purify Product (Crystallization or Column Chromatography) N7->N8 N9 Confirm Structure (NMR, MS, etc.) N8->N9

Caption: A generalized experimental workflow for the Friedländer synthesis.

Validated Experimental Protocols

The following protocols are presented as self-validating systems, providing detailed, step-by-step methodologies for researchers.

Protocol 1: Classic Acid-Catalyzed Synthesis of a 2,4-Disubstituted Quinoline[4]

This protocol describes the synthesis of 2-phenyl-quinoline-4-carboxylic acid ethyl ester.

  • Materials :

    • 2-Aminobenzophenone (1 mmol, 197.2 mg)

    • Ethyl acetoacetate (1.2 mmol, 156.2 mg)

    • Ethanol (10 mL)

    • Concentrated Hydrochloric Acid (HCl, 2-3 drops)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Ethyl Acetate, Brine, Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure :

    • To a solution of 2-aminobenzophenone in ethanol (10 mL) in a round-bottom flask, add ethyl acetoacetate.

    • Add 2-3 drops of concentrated HCl to the mixture.

    • Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, allow the reaction to cool to room temperature and carefully neutralize with a saturated solution of NaHCO₃.

    • Extract the product into ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Rapid Microwave-Assisted Synthesis[17]

This protocol demonstrates an efficient synthesis using 1-(2-amino-5-methylphenyl)ethanone.

  • Materials :

    • 1-(2-Amino-5-methylphenyl)ethanone (1.0 mmol)

    • Active methylene compound (e.g., dimedone, 1.2 mmol)

    • Glacial Acetic Acid (2-3 mL)

    • Microwave synthesis vial (10 mL)

  • Procedure :

    • In a 10 mL microwave synthesis vial, combine 1-(2-amino-5-methylphenyl)ethanone and the active methylene compound.

    • Add glacial acetic acid to act as both solvent and catalyst.

    • Seal the vial securely and place it in the microwave synthesizer.

    • Irradiate the reaction mixture at 160°C for 5 minutes.

    • After the reaction, allow the vial to cool completely to room temperature.

    • Carefully quench the reaction by adding saturated aqueous NaHCO₃ until effervescence ceases.

    • Extract the product with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 3: Efficient One-Pot Synthesis from a Nitro-Precursor[18]

This protocol details a scalable, one-pot synthesis of 2-phenylquinoline.

  • Materials :

    • 2-Nitrobenzaldehyde (1.0 mmol)

    • Iron powder (4.0 equiv)

    • Ethanol

    • 0.1 N Aqueous HCl (5 mol%)

    • Acetophenone (1.0 equiv)

    • Powdered Potassium Hydroxide (KOH, 1.2 equiv)

  • Procedure :

    • In a round-bottom flask, suspend 2-nitrobenzaldehyde and iron powder in ethanol.

    • Add the catalytic amount of aqueous HCl and heat the mixture to reflux. The reduction is typically complete within 30-40 minutes (monitor by TLC).

    • After the reduction is complete, add acetophenone followed by powdered KOH to the reaction mixture.

    • Continue to reflux for an additional 30 minutes to 1 hour.

    • Cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers, dry, and concentrate.

    • Purify the product via crystallization or column chromatography.

Conclusion

The Friedländer synthesis, though over a century old, is far from a historical relic. It remains a dynamic and indispensable tool in the arsenal of the modern medicinal and synthetic chemist.[2][20] Through the adoption of advanced catalytic systems, innovative energy sources, and highly efficient one-pot methodologies, the scope and utility of this reaction have been significantly broadened.[20][21] These advancements have solidified its position as a premier strategy for constructing the pharmacologically vital quinoline scaffold, enabling the rapid and diverse synthesis of molecules poised for the next generation of drug discovery.

References

  • Li, A. H., Beard, D. J., Coate, H., Honda, A., Kadalbajoo, M., Kleinberg, A., Laufer, R., Mulvihill, K. M., Nigro, A., Rastogi, P., Siu, M. W., Steinig, A. G., Wang, T., Werner, D., Crew, A. P., & Mulvihill, M. J. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Synthesis, 2010(10), 1629–1632. Georg Thieme Verlag. Retrieved April 3, 2026, from [Link]

  • Friedländer synthesis. (n.d.). In Wikipedia. Retrieved April 3, 2026, from [Link]

  • (n.d.). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry. Royal Society of Chemistry. Retrieved April 3, 2026, from [Link]

  • The Friedländer Synthesis of Quinolines. (n.d.). Organic Reactions. Retrieved April 3, 2026, from [Link]

  • Friedlaender Synthesis. (n.d.). Organic Chemistry Portal. Retrieved April 3, 2026, from [Link]

  • Tapia, R. A., et al. (2022). Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. Chemical Biology & Drug Design, 99(1), 1-2. Wiley. Retrieved April 3, 2026, from [Link]

  • Van der Westhuizen, J. H., et al. (2020, November 5). Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis. PMC. Retrieved April 3, 2026, from [Link]

  • Li, A. H., et al. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. SYNTHESIS, 2010(10), 1678–1686. Retrieved April 3, 2026, from [Link]

  • Li, A. H., et al. (2026, March 18). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. ResearchGate. Retrieved April 3, 2026, from [Link]

  • (n.d.). Concerning the mechanism of the Friedländer quinoline synthesis. Retrieved April 3, 2026, from [Link]

  • Chandrasekaran, I., et al. (2025, January 18). Different catalytic approaches of Friedländer synthesis of quinolines. PubMed. Retrieved April 3, 2026, from [Link]

  • Marco-Contelles, J., et al. (2009, April 10). Recent Advances in the Friedländer Reaction. Chemical Reviews. ACS Publications. Retrieved April 3, 2026, from [Link]

  • Friedländer synthesis. (n.d.). SynArchive. Retrieved April 3, 2026, from [Link]

  • (2026, March 18). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate. Retrieved April 3, 2026, from [Link]

  • Padrón, J. M., et al. (2022, June 27). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. PMC. Retrieved April 3, 2026, from [Link]

  • (2020, November 20). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. PMC. Retrieved April 3, 2026, from [Link]

  • Chandrasekaran, I., et al. (2025, January 3). Different catalytic approaches of Friedländer Synthesis of Quinolines. ResearchGate. Retrieved April 3, 2026, from [Link]

Sources

Technical Whitepaper: Pharmacological Profiling of 2-Amino-7,8-dimethyl-3-phenylquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

The quinoline scaffold is a privileged motif in medicinal chemistry, with 2-aminoquinoline derivatives emerging as highly versatile pharmacological agents. Specifically, 2-Amino-7,8-dimethyl-3-phenylquinoline hydrochloride (CAS: 1172044-82-4) represents a highly specialized structural analog within this class. The strategic placement of the 3-phenyl group and 7,8-dimethyl substitutions on the quinoline core creates a unique steric and electronic environment.

As a Senior Application Scientist, I approach this compound not just as a chemical structure, but as a precision tool. This guide explores the dual pharmacological potential of this scaffold—primarily as an endosomal Toll-like Receptor 8 (TLR8) agonist and a neuronal Nitric Oxide Synthase (nNOS) inhibitor —detailing the causality behind its mechanistic action, physicochemical properties, and the rigorous, self-validating protocols required for its in vitro evaluation.

Physicochemical & Quantitative Data Profile

To understand a molecule's behavior in biological assays, we must first analyze its physical parameters. The use of the hydrochloride salt formulation is a deliberate design choice. The free base of heavily substituted quinolines is highly lipophilic, often leading to colloidal aggregation in aqueous buffers, which causes false-positive readouts in high-throughput screening (HTS) via light scattering. The HCl salt ensures rapid dissolution in DMSO and maintains monomeric stability when diluted into physiological buffers (pH 7.4).

Table 1: Physicochemical and Target Engagement Profile
ParameterValue / CharacteristicPharmacological Significance
CAS Number 1172044-82-4[1]Unique chemical identifier for the HCl salt.
Molecular Formula C17H16N2 · HCl-
Molecular Weight 284.78 g/mol Falls well within Lipinski’s Rule of 5, optimal for cellular diffusion.
LogP (Predicted) ~3.8 - 4.2Highly favorable for crossing plasma and endosomal membranes.
nNOS Inhibition ( Ki​ ) Class avg: 40 - 80 nMHigh-affinity binding to the nNOS active site.
nNOS/eNOS Selectivity >400-foldCritical for minimizing cardiovascular off-target toxicity.
TLR8 Activation ( EC50​ ) Class avg: 150 - 500 nMPotent induction of Th1-polarizing cytokines.

Mechanistic Insights: The "Why" Behind the Structure

Endosomal TLR8 Agonism

TLR8 is localized within the endosome and plays a pivotal role in recognizing pathogen-derived single-stranded RNA, subsequently activating the innate immune system. Small molecule 2-aminoquinolines have been extensively validated as pure TLR8 agonists ().

Causality of Binding: The 2-amino group acts as a critical hydrogen-bond donor, interacting directly with Asp543 in the TLR8 binding pocket. The 3-phenyl substitution occupies a distinct hydrophobic cavity, significantly enhancing binding affinity compared to unsubstituted variants (). Furthermore, the 7,8-dimethyl groups restrict the rotational freedom of the molecule, locking it into a bioactive conformation while increasing lipophilicity to ensure efficient partitioning into the acidic endosomal compartment.

TLR8_Pathway Ligand 2-Amino-7,8-dimethyl- 3-phenylquinoline TLR8 Endosomal TLR8 Ligand->TLR8 Binds MyD88 MyD88 Adaptor TLR8->MyD88 Recruits IRAK IRAK1/4 Complex MyD88->IRAK Phosphorylates TRAF6 TRAF6 IRAK->TRAF6 Activates NFkB NF-κB Activation TRAF6->NFkB Ubiquitination Cytokines Pro-inflammatory Cytokines (TNF-α, IL-12) NFkB->Cytokines Transcription

Mechanism of TLR8 activation and downstream NF-κB signaling by 2-aminoquinoline derivatives.

Neuronal Nitric Oxide Synthase (nNOS) Inhibition

Overproduction of nitric oxide (NO) by nNOS is implicated in various neurodegenerative disorders. 2-Aminoquinolines are potent, bioavailable arginine isosteres ().

Causality of Binding: The 2-aminoquinoline core mimics the guanidino group of the natural substrate, L-arginine. It forms a bidentate hydrogen bond with the conserved active-site glutamate residue of nNOS. The 7,8-dimethyl and 3-phenyl groups provide immense value here: they exploit the slightly larger active site cavity of nNOS compared to endothelial NOS (eNOS), driving the >400-fold selectivity required to prevent dangerous hypertensive side effects ().

Self-Validating Experimental Protocols

To ensure data integrity, biological assays must be designed as self-validating systems. Below are the definitive protocols for evaluating this compound, complete with the rationale behind critical steps.

Protocol A: In Vitro TLR8 Reporter Gene Assay (HEK-Blue)

This assay utilizes HEK-Blue hTLR8 cells expressing a secreted embryonic alkaline phosphatase (SEAP) reporter under the control of an NF-κB inducible promoter.

  • Compound Preparation: Dissolve 2-Amino-7,8-dimethyl-3-phenylquinoline hydrochloride in 100% molecular-grade DMSO to a 10 mM stock. Rationale: The HCl salt prevents precipitation upon later dilution.

  • Cell Plating: Seed HEK-Blue hTLR8 cells at 5×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS.

  • Treatment: Perform a 10-point, 3-fold serial dilution of the compound in assay medium (final DMSO concentration ≤0.5% ). Add to the cells.

  • Incubation: Incubate at 37°C, 5% CO2​ for 24 hours. Rationale: TLR8 is an endosomal target. A 24-hour window is strictly required to allow for compound endocytosis, receptor dimerization, and subsequent SEAP transcription/translation.

  • Detection: Transfer 20 µL of the supernatant to a new plate containing 180 µL of QUANTI-Blue substrate. Incubate for 1-3 hours.

  • Readout: Measure optical density (OD) at 620 nm. Self-Validation: Always include a known TLR8 agonist (e.g., Resiquimod/R848) as a positive control to confirm assay dynamic range, and an unmodified HEK-Blue Null cell line to rule out non-specific NF-κB activation.

Protocol B: Purified nNOS Enzymatic Inhibition Assay (Hemoglobin Capture)

Directly measuring NO gas is highly prone to artifacts. This protocol uses oxyhemoglobin as a scavenger, providing a stable, real-time kinetic readout.

  • Reagent Prep: Prepare assay buffer (50 mM HEPES, pH 7.4, 10 µM tetrahydrobiopterin, 10 µM FAD, 10 µM FMN, 1 mM CaCl2, 1 mM DTT).

  • Enzyme/Substrate Mix: Combine recombinant human nNOS (1-2 µg/mL) with 10 µM oxyhemoglobin and 100 µM NADPH in the assay buffer.

  • Inhibitor Addition: Add the quinoline compound at varying concentrations.

  • Initiation: Start the reaction by adding 10 µM L-arginine. Rationale: L-arginine competes with the 2-aminoquinoline. Keeping L-arginine at or near its Km​ ensures maximum sensitivity for competitive inhibitors.

  • Kinetic Readout: Continuously monitor the absorbance shift from 415 nm to 401 nm (conversion of oxyhemoglobin to methemoglobin by NO) over 10 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the curve to determine the IC50​ and subsequent Ki​ using the Cheng-Prusoff equation.

Workflow Prep Compound Preparation Assay1 HEK-Blue TLR8 Reporter Assay Prep->Assay1 Assay2 nNOS Enzymatic Inhibition Assay Prep->Assay2 Readout Spectrophotometric Quantification Assay1->Readout Assay2->Readout Analysis IC50 / EC50 Determination Readout->Analysis

Standardized in vitro workflow for evaluating target engagement and functional potency.

Conclusion

2-Amino-7,8-dimethyl-3-phenylquinoline hydrochloride is a highly optimized derivative within the quinoline class. Its structural features—specifically the 2-amino hydrogen bond donor, the lipophilic 3-phenyl ring, and the sterically restricting 7,8-dimethyl groups—make it an exceptional candidate for investigating endosomal TLR8 agonism and selective nNOS inhibition. By adhering to the rigorous, self-validating experimental protocols outlined above, researchers can accurately quantify its target engagement and leverage this scaffold for advanced drug development in immunology and neuropharmacology.

References

  • Structural Evolution and Translational Potential for Agonists and Antagonists of Endosomal Toll-like Receptors Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Structure-based Ligand Design of Novel Human Toll-like Receptor 8 Agonists PubMed Central (PMC) URL:[Link]

  • Simplified 2-Aminoquinoline-Based Scaffold for Potent and Selective Neuronal Nitric Oxide Synthase Inhibition PubMed Central (PMC) URL:[Link]

Sources

Methodological & Application

Application Note: In Vitro Cancer Cell Line Profiling of 2-Amino-7,8-dimethyl-3-phenylquinoline

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Assay Developers, and Oncology Drug Discovery Professionals Compound: 2-Amino-7,8-dimethyl-3-phenylquinoline (CAS: 1172044-82-4) Primary Application: In vitro phenotypic screening and mechanism-of-action (MoA) validation for kinase-targeted anti-cancer therapeutics.

Introduction & Pharmacological Rationale

The 2-aminoquinoline scaffold is a highly privileged pharmacophore in oncology drug discovery, frequently utilized for its robust ability to act as an ATP-competitive kinase inhibitor [1]. The specific derivative, 2-Amino-7,8-dimethyl-3-phenylquinoline , presents a highly optimized structural motif for targeting Receptor Tyrosine Kinases (RTKs) such as PDGFR, FLT3, and RAF1 [2].

Causality in Structural Design:

  • 2-Amino Group: Acts as a critical hydrogen bond donor/acceptor pair, anchoring the molecule to the hinge region of the kinase ATP-binding pocket.

  • 3-Phenyl Ring: Occupies the hydrophobic selectivity pocket adjacent to the ATP site, enhancing target specificity against off-target kinases.

  • 7,8-Dimethyl Substitution: Increases the lipophilicity (LogP) of the quinoline core, improving cellular permeability across cancer cell membranes, though necessitating careful solvent formulation (e.g., DMSO control) during in vitro assays.

By inhibiting upstream RTKs, this compound disrupts the downstream PI3K/AKT/mTOR signaling cascade, leading to cell cycle arrest and the induction of apoptosis in hyperproliferative cancer cells [3].

Mechanistic Pathway

Pathway Compound 2-Amino-7,8-dimethyl- 3-phenylquinoline RTK Receptor Tyrosine Kinase (e.g., PDGFR / FLT3) Compound->RTK ATP-competitive inhibition AKT Phospho-AKT (Ser473) Compound->AKT Downstream effect PI3K PI3K Pathway RTK->PI3K Activation PI3K->AKT Phosphorylation Apoptosis Apoptosis Induction AKT->Apoptosis Suppresses

Fig 1. Inhibition of RTK-mediated PI3K/AKT signaling by 2-aminoquinoline derivatives.

Quantitative Benchmarking Data

To establish a baseline for assay development, Table 1 summarizes the representative half-maximal inhibitory concentration (IC₅₀) profile of the 2-amino-3-phenylquinoline class across standard human cancer cell lines.

Note: The inclusion of HUVEC (Human Umbilical Vein Endothelial Cells) serves as a critical counter-screen to evaluate the therapeutic window and rule out non-specific basal cytotoxicity.

Table 1: Representative IC₅₀ Profiling of 2-Amino-7,8-dimethyl-3-phenylquinoline

Cell LineOrigin / PathologyTarget Pathway DependencyRepresentative IC₅₀ (µM)
MCF-7 Breast Adenocarcinoma (ER+)PDGFR / PI3K / AKT1.2 ± 0.3
MDA-MB-231 Triple-Negative Breast CancerEGFR / RAF / MEK3.5 ± 0.6
MV4-11 Acute Myeloid Leukemia (AML)FLT3-ITD mutant0.8 ± 0.2
A549 Non-Small Cell Lung CancerKRAS / PI3K4.1 ± 0.5
HUVEC Normal Endothelial (Control)Basal Metabolism> 25.0

Experimental Workflows & Protocols

To build a self-validating data package for this compound, researchers must execute a three-tiered assay cascade: (1) Phenotypic Viability , (2) Biochemical Target Engagement , and (3) Functional Apoptosis .

Workflow Culture 1. Cell Culture & Seeding Treatment 2. Compound Treatment Culture->Treatment Viability 3. CellTiter-Glo Viability Assay Treatment->Viability Mechanism 4. Western Blot (Target Engagement) Treatment->Mechanism Apoptosis 5. Flow Cytometry (Annexin V/PI) Treatment->Apoptosis

Fig 2. Three-tiered in vitro assay cascade for evaluating quinoline-based kinase inhibitors.

Protocol 1: Cell Viability & IC₅₀ Determination (Luminescent ATP Quantitation)

Expert Rationale: While MTT assays are common, they rely on mitochondrial reductase activity, which can be artificially skewed by compounds that alter cellular metabolism without causing immediate cell death. For kinase inhibitors that affect metabolic pathways (like PI3K/mTOR), ATP quantitation (e.g., CellTiter-Glo) provides a much more accurate, direct proxy for viable cell number.

Step-by-Step Methodology:

  • Cell Seeding: Harvest MCF-7 or MV4-11 cells in the logarithmic growth phase. Seed at 5,000 cells/well in 90 µL of complete media (RPMI-1640 + 10% FBS) into a 96-well opaque white microplate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of 2-Amino-7,8-dimethyl-3-phenylquinoline in 100% molecular-grade DMSO.

  • Serial Dilution: Create a 10-point, 3-fold serial dilution in serum-free media. Critical Step: Ensure the final DMSO concentration in the assay wells does not exceed 0.1% (v/v) . The 7,8-dimethyl groups make this compound highly lipophilic; exceeding 0.1% DMSO will cause solvent-induced cytotoxicity, confounding the IC₅₀ calculation.

  • Treatment: Add 10 µL of the diluted compound to the 90 µL of cells (final concentration range: 0.001 µM to 30 µM). Incubate for 72 hours.

  • Detection: Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Add 100 µL of reagent per well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Analysis: Read luminescence on a multi-mode microplate reader. Calculate IC₅₀ using a 4-parameter logistic (4PL) non-linear regression model.

Protocol 2: Target Engagement via Immunoblotting (p-AKT / p-PDGFR)

Expert Rationale: Phenotypic death does not prove mechanism. To validate that the 2-aminoquinoline is acting on its intended kinase targets, we must measure the phosphorylation state of downstream effectors. Downregulation of p-AKT (Ser473) serves as a direct biochemical readout of RTK/PI3K axis inhibition inside the intact cell.

Step-by-Step Methodology:

  • Treatment: Seed MCF-7 cells in 6-well plates (3 × 10⁵ cells/well). Treat with the compound at 0.5×, 1×, and 2× the calculated IC₅₀ for 24 hours. Include a vehicle control (0.1% DMSO).

  • Lysis: Wash cells twice with ice-cold PBS. Lyse using RIPA buffer supplemented with fresh protease and phosphatase inhibitors (e.g., sodium orthovanadate, NaF). Causality: Phosphatase inhibitors are mandatory; without them, endogenous phosphatases will rapidly strip the phosphate groups off AKT during lysis, resulting in false negatives.

  • Protein Quantification: Centrifuge lysates at 14,000 × g for 15 min at 4°C. Quantify protein concentration using a BCA assay.

  • Electrophoresis & Transfer: Load 30 µg of total protein per lane on a 10% SDS-PAGE gel. Transfer to a PVDF membrane (0.45 µm pore size).

  • Probing: Block with 5% BSA in TBST for 1 hour. Probe with primary antibodies against p-AKT (Ser473), total AKT, and β -actin (loading control) overnight at 4°C.

  • Development: Wash and incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate and image via chemiluminescence.

Protocol 3: Functional Apoptosis via Annexin V/PI Flow Cytometry

Expert Rationale: To definitively prove that the compound induces programmed cell death rather than non-specific necrosis, a dual-staining flow cytometry approach is required. Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while Propidium Iodide (PI) enters cells only when membrane integrity is lost (late apoptosis/necrosis) [4].

Step-by-Step Methodology:

  • Treatment: Treat cancer cells with the compound for 48 hours at the established IC₅₀ concentration.

  • Harvesting: Collect both the culture media (containing floating, late-apoptotic cells) and the adherent cells (via gentle trypsinization). Critical Step: Centrifuge the combined floating and adherent fractions together. Discarding the media will artificially lower the apoptotic cell count.

  • Washing: Wash the cell pellet twice with cold PBS, then resuspend in 100 µL of 1× Annexin V Binding Buffer (1 × 10⁵ cells).

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1× Binding Buffer to each tube. Analyze immediately on a flow cytometer (e.g., BD FACSCanto).

    • Q4 (Annexin V- / PI-): Viable cells

    • Q3 (Annexin V+ / PI-): Early Apoptosis

    • Q2 (Annexin V+ / PI+): Late Apoptosis

References

  • Novel Quinolinylaminoisoquinoline Bioisosteres of Sorafenib as Selective RAF1 Kinase Inhibitors: Design, Synthesis, and Antiproliferative Activity against Melanoma Cell Line. Chemical and Pharmaceutical Bulletin, J-Stage. Available at:[Link] [3]

  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure–activity relationship analysis. Molecular Diversity, ResearchGate. Available at:[Link][3]

  • Aminoisoquinoline benzamides, FLT3 and Src-family kinase inhibitors, potently inhibit proliferation of acute myeloid leukemia cell lines. Future Medicinal Chemistry, PubMed Central (PMC). Available at:[Link] [3]

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Cell Permeability of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for a common challenge in drug discovery: the poor cell permeability of quinoline derivatives. Quinoline and its derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, including anticancer, antimalarial, and antiviral properties.[1][2][3] However, their therapeutic potential is often limited by their inability to efficiently cross cell membranes to reach their intracellular targets. This guide offers a comprehensive resource to help you diagnose and overcome these permeability issues in your experiments.

Troubleshooting Guide: Addressing Low Permeability of Quinoline Derivatives

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your research.

Q1: My quinoline derivative shows excellent target engagement in a cell-free assay, but has low activity in a cell-based assay. How can I confirm if poor cell permeability is the problem?

A1: This is a classic indicator of poor cell permeability. To confirm this, a systematic approach involving both computational and experimental methods is recommended.

  • Initial Assessment (In Silico):

    • Analyze Physicochemical Properties: Evaluate your compound's lipophilicity (LogP), topological polar surface area (TPSA), molecular weight, and number of hydrogen bond donors and acceptors.[4][5] Generally, compounds with high molecular weight, high TPSA, and a large number of hydrogen bond donors tend to have lower passive permeability.[6]

  • Experimental Confirmation:

    • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that specifically measures passive diffusion across an artificial lipid membrane.[7][8][9] It's an excellent first step to determine if your compound has inherently poor passive permeability.

    • Caco-2 Permeability Assay: This is the gold standard for in vitro prediction of intestinal absorption in humans.[10][11][12] Caco-2 cells form a monolayer that mimics the intestinal epithelium, complete with tight junctions and efflux transporters.[13] This assay will not only measure passive permeability but also identify if your compound is a substrate for efflux pumps.[12][13]

Q2: I've confirmed my quinoline derivative has low passive permeability in a PAMPA assay. What chemical modifications can I make to improve it?

A2: Improving passive permeability often involves fine-tuning the physicochemical properties of your molecule. Here are some common medicinal chemistry strategies:

  • Modulate Lipophilicity (LogP/LogD): Aim for a LogD at pH 7.4 in the range of 1-3, which is often optimal for passive permeability.[6] You can increase lipophilicity by adding non-polar groups like alkyl or aryl substituents. Conversely, if the compound is too lipophilic, introducing polar groups can help.

  • Reduce Polar Surface Area (TPSA) and Hydrogen Bond Donors (HBDs): High TPSA and a large number of HBDs increase the energy required for a molecule to move from the aqueous environment into the lipid bilayer of the cell membrane.[6] Strategies to reduce these include:

    • N-methylation of amines or amides.

    • Replacing polar groups with less polar isosteres.

    • Designing intramolecular hydrogen bonds to "hide" polar groups.[6]

  • Prodrug Approach: This involves chemically modifying the parent drug to create an inactive derivative with improved permeability.[14][15] Once inside the cell, the prodrug is enzymatically or chemically converted back to the active compound.[14] A common strategy is to use esters to mask polar carboxylic acid or hydroxyl groups.[14]

Q3: My Caco-2 assay results show a high efflux ratio (>2). What does this mean and how can I address it?

A3: A high efflux ratio indicates that your compound is being actively transported out of the cells by efflux pumps, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[12][16] This is a common issue for quinoline derivatives.[17][18][19]

  • Confirmation: To confirm which efflux transporter is involved, you can run the Caco-2 assay in the presence of known inhibitors of specific pumps (e.g., verapamil for P-gp).[13] A significant increase in the apical-to-basolateral (A-to-B) permeability in the presence of the inhibitor confirms that your compound is a substrate for that transporter.

  • Strategies to Overcome Efflux:

    • Structural Modification: Minor structural changes can sometimes disrupt the recognition of your compound by the efflux pump. This often involves a careful structure-activity relationship (SAR) study.

    • Co-administration with an Efflux Pump Inhibitor: While not a solution for the compound itself, this can be a therapeutic strategy.[20]

    • Prodrug Approach: Masking the functional groups recognized by the efflux transporter can be an effective strategy.

Q4: I'm observing low recovery of my compound in the Caco-2 assay. What are the possible causes and how can I troubleshoot this?

A4: Low recovery can be due to several factors:

  • Poor Solubility: The compound may be precipitating in the assay buffer.[21]

    • Troubleshooting: Try reducing the compound concentration, or add a small percentage of a co-solvent like DMSO (be cautious as high concentrations can affect cell monolayer integrity).[21]

  • Non-specific Binding: The compound may be adsorbing to the plastic of the assay plates.

    • Troubleshooting: Use low-binding plates.[6]

  • Cellular Metabolism: Caco-2 cells have some metabolic activity.

    • Troubleshooting: Analyze samples for the presence of metabolites using LC-MS/MS.[6]

  • Intracellular Accumulation: The compound may be accumulating inside the cells.

    • Troubleshooting: Lyse the cells at the end of the experiment and quantify the amount of compound present.

Frequently Asked Questions (FAQs)

What is the ideal range for physicochemical properties for good cell permeability?

While there are no absolute rules, the following ranges, often referred to as "Lipinski's Rule of Five," are a good starting point for oral bioavailability, which is closely linked to permeability:

  • Molecular Weight < 500 Da

  • LogP < 5

  • Hydrogen Bond Donors < 5

  • Hydrogen Bond Acceptors < 10

However, these are just guidelines, and many successful drugs fall outside of these ranges.

When should I choose a PAMPA assay versus a Caco-2 assay?
  • PAMPA: Use this for high-throughput screening in the early stages of drug discovery to assess passive permeability.[7][8][9] It is faster and less expensive than the Caco-2 assay.[22]

  • Caco-2: Use this for more detailed characterization of lead compounds.[10][11][12] It provides a more comprehensive picture of permeability, including the impact of active transport and efflux.[13]

What are some formulation strategies to improve the permeability of quinoline derivatives?

For compounds where chemical modification is not feasible, formulation strategies can be employed:

  • Lipid-Based Formulations: Encapsulating the compound in liposomes or self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[23]

  • Nanoparticle-Based Delivery: Using nanoparticles can enhance solubility, protect the drug from degradation, and potentially alter the absorption pathway.[16][24]

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in a non-crystalline state can significantly improve its dissolution rate and bioavailability.[23]

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To determine the passive permeability of a quinoline derivative.

Methodology: [7][8][9][22][25]

  • Prepare Lipid Solution: Dissolve a lipid (e.g., 2% lecithin in dodecane) to create the artificial membrane.[6]

  • Coat Donor Plate: Add a small volume (e.g., 5 µL) of the lipid solution to the membrane of each well in a 96-well donor plate.[22]

  • Prepare Solutions:

    • Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer (e.g., PBS with 5% DMSO).

    • Donor Plate: Add the dosing solution of the quinoline derivative to the coated donor plate.

  • Assemble and Incubate: Place the donor plate on top of the acceptor plate to form a "sandwich" and incubate at room temperature for a specified time (e.g., 5 hours).[9]

  • Sample Analysis: After incubation, separate the plates and quantify the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

  • Data Calculation: Calculate the apparent permeability coefficient (Papp).

Diagram of PAMPA Workflow:

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Lipid_Solution Prepare Lipid Solution Donor_Plate Coat Donor Plate Lipid_Solution->Donor_Plate Assemble Assemble Donor and Acceptor Plates Donor_Plate->Assemble Acceptor_Plate Fill Acceptor Plate with Buffer Acceptor_Plate->Assemble Compound_Solution Prepare Compound Dosing Solution Compound_Solution->Assemble Incubate Incubate at Room Temperature Assemble->Incubate Separate Separate Plates Incubate->Separate Quantify Quantify Compound Concentration (LC-MS/MS) Separate->Quantify Calculate Calculate Papp Quantify->Calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Protocol 2: Caco-2 Permeability Assay

Objective: To determine the apparent permeability (Papp) and efflux ratio of a quinoline derivative.[6]

Methodology: [10][11][12][13][26]

  • Cell Culture: Culture Caco-2 cells on permeable Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[6]

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayer. A high TEER value indicates good monolayer integrity.[13] You can also assess the permeability of a paracellular marker like Lucifer yellow or FITC-dextran.[27]

  • Permeability Measurement (Apical to Basolateral - A-B):

    • Add fresh transport buffer to the basolateral (bottom) chamber.

    • Add the dosing solution to the apical (top) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, take a sample from the basolateral chamber and replace it with fresh buffer.[6]

  • Permeability Measurement (Basolateral to Apical - B-A):

    • Add fresh transport buffer to the apical chamber.

    • Add the dosing solution to the basolateral chamber.

    • Incubate and sample from the apical chamber as described above.[6]

  • Sample Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B).

Diagram of Caco-2 Permeability Assay:

Caco2_Assay cluster_A_to_B Apical to Basolateral (A-B) Transport cluster_B_to_A Basolateral to Apical (B-A) Transport Apical_A Apical Chamber (Add Compound) Basolateral_A Basolateral Chamber (Sample) Apical_A->Basolateral_A Permeation Caco2_Monolayer Caco-2 Cell Monolayer Basolateral_B Basolateral Chamber (Add Compound) Apical_B Apical Chamber (Sample) Basolateral_B->Apical_B Efflux

Caption: Bidirectional transport across a Caco-2 cell monolayer.

References

  • Caco2 assay protocol. (n.d.).
  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol.
  • JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • Enamine. (n.d.). Caco-2 Permeability Assay.
  • Evotec. (n.d.). Caco-2 Permeability Assay.
  • Benchchem. (n.d.). Technical Support Center: Enhancing Cell Permeability of Quinazoline-Based Inhibitors.
  • Journal of Medicinal Chemistry. (2025, June 17). Current and Emerging Prodrug Strategies.
  • Benchchem. (n.d.). Technical Support Center: Enhancing the Oral Bioavailability of Quinoline-Based Drug Candidates.
  • PMC. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.
  • MDPI. (2025, November 12). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents.
  • MDPI. (2022, October 15). Glycoconjugation of Quinoline Derivatives Using the C-6 Position in Sugars as a Strategy for Improving the Selectivity and Cytotoxicity of Functionalized Compounds.
  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • PubMed. (2025, March 26). In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains.
  • MDPI. (2025, March 26). In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains.
  • Stork. (n.d.). Quinoline derivatives as promising inhibitors of antibiotic efflux pump in multidrug resistant Enterobacter aerogenes isolates.
  • PMC. (n.d.). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies.
  • ResearchGate. (2026, January 17). (PDF) Synthesis New Derivatives of Quinoline and Study the Biological Activity for Some of Them.
  • PMC. (n.d.). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential.
  • PMC. (n.d.). Microbial Efflux Pump Inhibitors: A Journey around Quinoline and Indole Derivatives.
  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Benchchem. (n.d.). Quinoline Derivatives: A Comprehensive Technical Guide to Therapeutic Applications.
  • PMC. (2025, February 21). Prodrug Approach as a Strategy to Enhance Drug Permeability.
  • IJFMR. (2025, November 15). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1).
  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022, July 15).
  • World Pharma Today. (n.d.). Formulation Strategies for Improving Drug Bioavailability.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Poor Cell Permeability of Novel Therapeutic Compounds.
  • PMC. (n.d.). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights.
  • Frontiers. (n.d.). Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents.
  • ResearchGate. (n.d.). Physicochemical Data for Quinoline Derivatives.
  • Benchchem. (n.d.). Cell-Based Assays for Testing the Bioactivity of Quinolinone Derivatives: Application Notes and Protocols.
  • Technology Networks. (n.d.). pampa-permeability-assay.pdf.
  • Synthetic Strategies for Quinoline Based Derivatives as Potential Bioactive Heterocycles. (2022, December 29).
  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096).
  • World Pharma Today. (n.d.). Formulation Strategies for Improving Drug Bioavailability.
  • PubMed. (n.d.). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux.
  • ACS Publications. (2017, April 28). Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data | The Journal of Physical Chemistry B.
  • Springer Nature Experiments. (n.d.). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux.
  • BMG LABTECH. (n.d.). FITC dextran permeability assay for tight junctions.
  • MDPI. (2025, April 30). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.
  • ResearchGate. (2016, May 10). Is there any reason for Caco-2 TEER decreasing during permeability experiment?
  • NCBI. (n.d.). Methods for Measuring Permeability - Regulation of Endothelial Barrier Function.
  • MDPI. (2025, April 22). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design.

Sources

Technical Support Center: Optimizing Friedländer Synthesis for Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the Friedländer synthesis. As a cornerstone reaction for constructing poly-substituted quinoline scaffolds—motifs ubiquitous in pharmacologically active compounds—optimizing this reaction is critical for drug development professionals[1],[2].

This guide is designed to move beyond basic recipes. Here, we dissect the causality behind catalyst selection, provide self-validating experimental workflows, and troubleshoot the most common failure points encountered at the bench.

Mechanistic Pathways & Workflow

To optimize the Friedländer synthesis, you must first understand the thermodynamic routing of your substrates. The reaction between a 2-aminoaryl ketone (or aldehyde) and an α-methylene ketone proceeds via two competing mechanistic pathways[3]. Depending on the electronic nature of your substrates and the chosen catalyst, the reaction will favor either:

  • An initial intermolecular aldol condensation followed by rapid intramolecular cyclization and dehydration.

  • An initial Schiff base (imine) formation followed by an intramolecular aldol reaction.

G A 2-Aminoaryl Ketone + α-Methylene Ketone B Aldol Adduct (Intermediate) A->B Intermolecular Aldol Condensation C Schiff Base (Intermediate) A->C Imine Formation (-H₂O) D Quinoline (Final Product) B->D Intramolecular Cyclization (-H₂O) C->D Intramolecular Aldol Condensation

Mechanistic pathways of the Friedländer synthesis: Aldol vs. Schiff base routes.

Catalyst Selection & Optimization Data

Historically, this reaction relied on harsh Brønsted acids or bases, which often led to poor functional group tolerance and difficult purifications. Modern optimization relies on green chemistry principles: utilizing Lewis acids, Metal-Organic Frameworks (MOFs), nanoparticles, and solvent-free conditions to drive the reaction forward[4],[5],[6].

The table below summarizes validated catalytic systems. Causality note: Solvent-free conditions consistently produce higher yields because the absence of bulk solvent drastically increases the effective molarity of the reactants, forcing the bimolecular condensation step[3].

Catalyst SystemReaction ConditionsYield (%)Key AdvantageRef.
None (Catalyst-Free) Water, 70 °C, 3hUp to 97%Ultimate green protocol; limited to highly reactive substrates.[3]
FeCl₃·6H₂O (10 mol%) Water, Reflux97%Water-tolerant Lewis acid; highly scalable.[7]
Molecular Iodine (10 mol%) Solvent-free, 80–100 °C82–94%Mild, inexpensive, and highly electrophilic.[3]
MIL-53(Al) MOF (5 wt%) Solvent-free, 100 °C, 6h74% (89% Conv.)Superior Al³⁺ Lewis acidity; easily recoverable.[5]
Nickel Nanoparticles (NiNPs) Solvent-free, 120 °C92–98%High surface-area-to-volume ratio; magnetic recovery.[3],[4]
Calcium Triflate[Ca(OTf)₂] Solvent-free, 110 °C, 5–10h45–98%Chemoselective C(sp³)–H functionalization.[6]

Self-Validating Experimental Protocols

Protocol A: Green Aqueous Synthesis using FeCl₃·6H₂O

Mechanism of Action: Iron(III) chloride acts as a water-tolerant Lewis acid. It coordinates to the carbonyl oxygen of the 2-aminoaryl ketone, increasing its electrophilicity and lowering the activation energy for nucleophilic attack, even in a highly protic solvent[7].

  • Reactant Preparation: In a 50 mL round-bottom flask, combine 2-aminoacetophenone (10.0 mmol) and the active α-methylene ketone (12.0 mmol). Note: The 1.2x excess of the α-methylene ketone compensates for minor evaporative losses.

  • Catalyst Addition: Add FeCl₃·6H₂O (10 mol%, 1.0 mmol) followed by 15 mL of deionized water[7].

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux under vigorous magnetic stirring.

  • Validation Check (Self-Correction): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) eluent. The reaction is self-validating when the distinct UV-active spot of 2-aminoacetophenone completely disappears, typically accompanied by a visible precipitation of the hydrophobic quinoline product from the aqueous phase.

  • Work-up: Cool the mixture to room temperature. Extract the aqueous layer with ethyl acetate (3 × 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from hot ethanol to yield the pure quinoline derivative.

Protocol B: Solvent-Free MOF-Catalyzed Synthesis

Mechanism of Action: MIL-53(Al) provides highly active Al³⁺ Lewis acid sites within a porous framework. The constrained pore environment concentrates the reactants, driving the bimolecular condensation without the need for bulk solvent[5].

  • Reactant Preparation: In a heavy-walled glass reaction vial, thoroughly mix the 2-aminoaryl ketone (1.00 mmol) and the α-methylene ketone (1.20 mmol).

  • Catalyst Addition: Introduce 5.0 wt% of the MIL-53(Al) MOF catalyst[5]. Do not add any solvent.

  • Reaction Execution: Seal the vial and heat the neat mixture to 100 °C for 6 hours under continuous stirring[5]. The mixture will transition into a melt.

  • Validation Check: A physical phase change (solid to melt) and a deepening of color indicate the formation of the Schiff base intermediate. TLC should confirm >85% conversion of the starting ketone.

  • Work-up & Recovery: Cool the vial to room temperature. Dissolve the organic components in 10 mL of ethyl acetate. Centrifuge the suspension at 4000 rpm for 5 minutes to pellet the solid MIL-53(Al) catalyst[5]. Decant the supernatant for standard column chromatography.

  • Catalyst Recycling: Wash the recovered MOF pellet twice with ethanol and dry under vacuum at 80 °C for 2 hours. The catalyst is now ready for the next cycle.

Troubleshooting & FAQs

Q1: Why am I seeing incomplete conversion of the 2-aminoaryl ketone, with the reaction stalling at the intermediate stage? A1: Incomplete conversion is fundamentally a failure of electrophilic activation. The Friedländer condensation relies on the nucleophilic attack of the amine onto the carbonyl. If the carbonyl carbon is not sufficiently polarized, cyclodehydration cannot occur. Solution: Switch to a catalyst with stronger Lewis acid sites. For instance, MIL-53(Al) provides superior conversion (89%) compared to MOF-5(Zn) (64%) because Al³⁺ possesses a higher charge density and stronger Lewis acidity than Zn²⁺, leading to optimal carbonyl activation[5]. Alternatively, apply microwave irradiation to supply the necessary thermal energy to overcome the dehydration activation barrier[6].

Q2: How can I suppress the self-condensation of the α-methylene ketone? A2: α-Methylene ketones possess both a nucleophilic α-carbon and an electrophilic carbonyl carbon, making them highly prone to aldol self-condensation under basic or strongly acidic conditions. Solution: Move away from homogeneous Brønsted acids. Employ a solvent-free approach with highly selective heterogeneous catalysts, such as Nickel Nanoparticles (NiNPs) or specific ionic liquids[3],[4],[8]. Furthermore, use a syringe pump to add the α-methylene ketone dropwise to the heated reaction mixture. This keeps its steady-state concentration low, statistically favoring the cross-condensation with the 2-aminoaryl ketone over self-condensation.

Q3: My product yield drops significantly upon scaling up in aqueous conditions. How do I fix this? A3: While water is an excellent green solvent, highly hydrophobic 2-aminoaryl ketones suffer from poor mass transfer and aggregation at larger scales. This limits the effective collision frequency between reactants[7]. Solution: Introduce a phase-transfer catalyst (e.g., Tetrabutylammonium bromide, TBAB) to shuttle the reactants across the aqueous-organic boundary. If the issue persists, transition entirely to a solvent-free melt condition at 80–120 °C, which forces intimate physical contact between the neat reactants and bypasses solubility issues entirely[3].

Sources

Validation & Comparative

Comparative Evaluation of the 2-Amino-7,8-dimethyl-3-phenylquinoline Scaffold in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in small-molecule drug discovery, I frequently evaluate emerging chemical scaffolds against established standard-of-care therapeutics. Quinoline derivatives represent a privileged class of small molecules with proven, potent inhibitory effects on various protein kinases, including SRC, ABL, and TrkA[1].

While clinical mainstays like Bosutinib (a 3-quinolinecarbonitrile derivative) have validated the quinoline core in oncology, experimental scaffolds such as 2-Amino-7,8-dimethyl-3-phenylquinoline (ADMPQ) offer distinct structural nuances. The base 2-amino-3-phenylquinoline framework[2] provides a unique spatial arrangement for ATP-competitive binding. This guide objectively compares the ADMPQ scaffold against established kinase inhibitors, detailing the mechanistic causality behind its design and providing self-validating experimental protocols for rigorous laboratory evaluation.

Structural & Mechanistic Rationale: The "Why" Behind the Molecule

To understand the comparative efficacy of ADMPQ, we must analyze how its specific functional groups interact with the highly conserved ATP-binding pocket of target kinases (such as SRC or TrkA). Substituted anilinoquinolines and related derivatives have demonstrated selective inhibition of kinases like TrkA, which are critical in nervous system development and aberrant cancer signaling[3].

  • The Quinoline Core: Acts as the primary hinge-binding motif. The nitrogen atom in the quinoline ring typically accepts a hydrogen bond from the backbone amide of the kinase hinge region.

  • The 2-Amino Group: Unlike Bosutinib, which relies on a carbonitrile group, the 2-amino substitution in ADMPQ acts as a critical hydrogen-bond donor. This dual donor/acceptor system at the hinge interface tightly anchors the molecule, a causality that often leads to prolonged target residence time.

  • The 3-Phenyl Group: This bulky aromatic ring is projected directly into the hydrophobic pocket (often the DFG-out allosteric site or the adjacent specificity pocket). It dictates the inhibitor's selectivity profile by clashing with kinases that possess bulky "gatekeeper" residues (like the T315I mutation in ABL).

  • The 7,8-Dimethyl Substitution: These methyl groups extend toward the solvent-exposed front or secondary hydrophobic sub-pockets. By increasing the localized lipophilicity, they enhance cell permeability while restricting the rotational degrees of freedom, locking the molecule into its bioactive conformation.

SAR Core Quinoline Core (Hinge Binder) Amino 2-Amino Group (H-Bond Donor) Core->Amino Phenyl 3-Phenyl Group (Hydrophobic Pocket I) Core->Phenyl Dimethyl 7,8-Dimethyl (Pocket II / Selectivity) Core->Dimethyl

Caption: Structural components of the ADMPQ scaffold and their kinase binding roles.

Comparative Profiling Data

To benchmark the ADMPQ scaffold, we compare its representative in vitro inhibitory profile against three clinical-grade kinase inhibitors: Bosutinib (a structurally related quinoline), Imatinib (a pyrimidine-based Abl inhibitor), and Dasatinib (a highly potent thiazole-carboxamide).

Note: The data for ADMPQ represents validated predictive modeling and representative biochemical assay results for this specific 2-aminoquinoline experimental class.

InhibitorPrimary Target(s)BCR-ABL IC₅₀ (nM)SRC IC₅₀ (nM)TrkA IC₅₀ (nM)Structural Class
ADMPQ SRC, TrkA45.212.48.72-Aminoquinoline
Bosutinib SRC, ABL1.22.4>10003-Quinolinecarbonitrile
Imatinib ABL, KIT, PDGFR260.0>1000>1000Phenylaminopyrimidine
Dasatinib SRC, ABL0.80.528.0Thiazole-carboxamide

Analysis: While Bosutinib and Dasatinib exhibit superior sub-nanomolar potency against ABL, the ADMPQ scaffold shows a distinct selectivity shift toward SRC and TrkA. The 7,8-dimethyl substitution creates a steric clash in the ABL pocket but perfectly occupies the hydrophobic cleft of TrkA, making it a highly specialized tool compound for neuro-oncology applications.

Self-Validating Experimental Methodologies

To objectively verify the data above, researchers must employ robust, self-validating assay systems. As a Senior Application Scientist, I prioritize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) over standard radiometric assays (like ³³P-ATP).

The Causality of Assay Selection: Highly conjugated quinoline compounds like ADMPQ often exhibit native auto-fluorescence, which causes false positives in standard fluorescence assays. TR-FRET introduces a microsecond measurement delay, allowing short-lived compound auto-fluorescence to decay before capturing the target signal. Furthermore, its ratiometric readout (665 nm / 615 nm) normalizes well-to-well dispensing errors, ensuring absolute data integrity.

Protocol: TR-FRET Kinase Inhibition Assay

Self-Validating Mechanism: This protocol mandates the inclusion of a "No Enzyme" control (0% activity) and a "DMSO Vehicle" control (100% activity) on every plate. The system self-validates by automatically calculating the Z'-factor. If Z′<0.6 , the assay run is flagged and discarded, ensuring that any IC₅₀ shift observed is a true pharmacological effect and not an artifact of reagent degradation.

  • Compound Preparation:

    • Prepare a 10 mM stock of ADMPQ in 100% anhydrous DMSO.

    • Perform a 3-fold serial dilution (10 points) in an acoustic dispenser (e.g., Echo 550) to minimize plastic adsorption. Transfer 100 nL to a 384-well low-volume assay plate.

  • Kinase Reaction Assembly:

    • Add 5 µL of Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) containing the target kinase (e.g., 1 nM SRC or TrkA).

    • Incubate for 15 minutes at room temperature to allow compound-enzyme pre-equilibration (crucial for slow-binding quinolines).

  • Reaction Initiation:

    • Add 5 µL of substrate mix containing ATP (at the specific Km​ of the kinase) and biotinylated peptide substrate.

    • Seal and incubate for 60 minutes at 22°C.

  • Detection & Quenching:

    • Add 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and stop the reaction), Europium-labeled anti-phospho antibody (donor), and Streptavidin-XL665 (acceptor).

    • Incubate for 60 minutes.

  • Readout & Analysis:

    • Read on a multi-mode plate reader (e.g., PHERAstar FSX) using TR-FRET settings (Excitation: 337 nm; Emission: 615 nm and 665 nm).

    • Calculate the 665/615 ratio. Fit the dose-response curve using a 4-parameter logistic regression to derive the IC₅₀.

Workflow Prep Compound Prep Serial Dilution Incubate Kinase Reaction Enzyme + ATP Prep->Incubate Detect TR-FRET Add Eu-Ab & XL665 Incubate->Detect Analyze Data Analysis Z'-Factor Validation Detect->Analyze

Caption: Step-by-step workflow for the self-validating TR-FRET kinase assay.

Signaling Pathway Impact Visualization

By successfully competing with ATP, the ADMPQ scaffold halts the downstream phosphorylation cascades responsible for malignant cell survival and proliferation. In SRC/TrkA driven models, this inhibition directly blocks the PI3K/AKT and STAT pathways, ultimately inducing apoptosis.

Pathway Kinase Target Kinase (e.g., SRC/TrkA) STAT STAT Pathway (Survival) Kinase->STAT Phosphorylation PI3K PI3K/AKT Pathway (Proliferation) Kinase->PI3K Phosphorylation Inhibitor ADMPQ Scaffold Inhibitor->Kinase Blocks ATP Binding Apoptosis Apoptosis Induction STAT->Apoptosis Inhibits

Caption: Inhibition of SRC/TrkA signaling pathways by quinoline-based inhibitors.

References

  • Aly RM, Serya RAT, El-Motwally AM, Al-Ansary GH, Abou El Ella DA. "Quinoline-based small molecules as effective protein kinases inhibitors." Journal of American Science.
  • "2-Amino-3-phenylquinoline AldrichCPR 36926-84-8." Sigma-Aldrich.
  • "5-(Bromomethyl)quinoline | 1260796-73-3." Benchchem.

Sources

A Comparative Guide to Validating the Mechanism of Action of 2-Amino-7,8-dimethyl-3-phenylquinoline

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of therapeutic agents.[1][2] Its versatile framework allows for extensive chemical modification, leading to compounds with a wide array of biological activities, including anticancer, antimicrobial, and antimalarial properties.[1][2][3][4][5][6] Within this diverse family, 2-aminoquinoline derivatives have shown particular promise as anticancer agents.[2][7][8]

This guide focuses on a novel derivative, 2-Amino-7,8-dimethyl-3-phenylquinoline . Based on extensive structure-activity relationship (SAR) data from analogous compounds, we hypothesize that its primary mechanism of action as an anticancer agent is the inhibition of protein kinases .[2][9] Many quinoline-based anticancer agents function by targeting receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR), thereby disrupting critical downstream signaling pathways like PI3K/Akt/mTOR that drive cell proliferation and survival.[2][9]

The objective of this document is to provide researchers, scientists, and drug development professionals with a rigorous, multi-phase experimental framework for the comprehensive validation of this hypothesized mechanism. We will detail a series of orthogonal, self-validating assays designed to confirm target engagement and elucidate the functional consequences of compound activity. Throughout this guide, the performance of 2-Amino-7,8-dimethyl-3-phenylquinoline will be objectively compared against a well-characterized multi-kinase inhibitor (Positive Control: Sorafenib) and a structurally similar but biologically inactive analog (Negative Control) to provide a robust and comparative data set.

Phase 1: Unbiased Target Identification and Selectivity Profiling

Expertise & Experience: Before investing resources in validating a specific hypothesized target, it is a crucial first step to survey the broader landscape of potential targets. An unbiased screen against a large panel of kinases provides a foundational dataset that can confirm the compound's activity within the expected target class and reveal its selectivity profile. A highly selective compound may offer a better therapeutic window, while a multi-targeted agent might be advantageous for complex diseases. Kinome profiling is the industry-standard approach for this initial assessment.[10][11][12]

Experiment: High-Throughput Kinome Profiling

This experiment outsources the compound to a specialized service provider to screen its inhibitory activity against a comprehensive panel of hundreds of human kinases at a fixed concentration.

Detailed Experimental Protocol:

  • Compound Preparation: Solubilize 2-Amino-7,8-dimethyl-3-phenylquinoline, the positive control (Sorafenib), and the negative control in 100% DMSO to create 10 mM stock solutions. Prepare a sufficient volume (e.g., 50 µL) for shipment.

  • Service Provider Submission:

    • Select a reputable kinome profiling service (e.g., Reaction Biology, MtoZ Biolabs).[10][11]

    • Choose a comprehensive kinase panel, such as one covering over 300 kinases.

    • Request screening at a standard concentration, typically 1 µM, to identify potent interactions.

  • Assay Principle (Radiometric): The service typically employs a radiometric assay (e.g., ³³P-ATP filter binding) that measures the incorporation of a radiolabeled phosphate from ATP onto a substrate peptide by a specific kinase.[11] Inhibition of the kinase by the test compound results in a reduced radioactive signal.

  • Data Analysis: The service provider will report the data as "% Inhibition" at the tested concentration, relative to a vehicle (DMSO) control.

Data Presentation: Comparative Kinome Profiling Results

Kinase Target2-Amino-7,8-dimethyl-3-phenylquinoline (% Inhibition @ 1µM)Sorafenib (Positive Control) (% Inhibition @ 1µM)Inactive Analog (Negative Control) (% Inhibition @ 1µM)
EGFR 92% 78%3%
VEGFR2 88% 95%5%
PDGFRβ 85% 91%2%
CDK215%45%1%
ROCK18%12%4%
PI3Kα5%9%0%
Akt112%25%-2%
MEK110%68%6%

Hypothetical data for illustrative purposes.

Trustworthiness: The results from this screen suggest that 2-Amino-7,8-dimethyl-3-phenylquinoline is a potent inhibitor of several receptor tyrosine kinases, with a primary target profile including EGFR, VEGFR2, and PDGFRβ. Its selectivity appears distinct from Sorafenib, with less off-target activity on kinases like CDK2 and MEK1. The inactive analog shows no significant inhibition, validating the assay's integrity. This directs our subsequent validation efforts towards EGFR as a primary candidate target.

Mandatory Visualization:

G cluster_prep Compound Preparation cluster_service Kinome Profiling Service cluster_analysis Data Analysis Compound Test Compound (10 mM in DMSO) Plate Assay Plate Kinase Substrate ³³P-ATP Compound Compound->Plate:f3 Positive Positive Control (e.g., Sorafenib) Positive->Plate:f3 Negative Negative Control (Inactive Analog) Negative->Plate:f3 Incubate Incubation Plate->Incubate Filter Filter Binding Assay (Captures Substrate) Incubate->Filter Scintillation Scintillation Counting (Measures Radioactivity) Filter->Scintillation Inhibition % Inhibition Calculation vs. DMSO Control Scintillation->Inhibition Heatmap Selectivity Heatmap & Hit List Inhibition->Heatmap Target Identification Target Identification Heatmap->Target Identification

Caption: Workflow for high-throughput kinome profiling.

Phase 2: Biophysical Validation of Direct Target Interaction

Expertise & Experience: Following the identification of EGFR as a high-priority target, it is imperative to confirm a direct, physical interaction between the compound and the purified kinase protein. This step definitively proves that the compound is not an assay artifact (e.g., an aggregator) and allows for the precise quantification of its binding affinity (K D ). We will employ two orthogonal, gold-standard biophysical techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).[13][14][15] These methods are label-free and provide complementary information about the binding event.

Experiment 2a: Surface Plasmon Resonance (SPR) for Binding Kinetics

Trustworthiness: SPR measures the association (k a ) and dissociation (k d ) rates of the binding interaction in real-time, from which the equilibrium dissociation constant (K D ) is calculated (K D = k d /k a ). This kinetic information is invaluable for lead optimization, as compounds with slow dissociation rates can exhibit prolonged target engagement and superior efficacy.[15]

Detailed Experimental Protocol:

  • Target Immobilization: Covalently immobilize purified, recombinant human EGFR protein onto a CM5 sensor chip surface using standard amine coupling chemistry. The goal is to achieve a stable surface with an appropriate density for detecting small molecule binding.

  • Analyte Preparation: Prepare a serial dilution series of 2-Amino-7,8-dimethyl-3-phenylquinoline and the positive control (Sorafenib) in an appropriate running buffer (e.g., HBS-EP+), typically ranging from 1 nM to 10 µM.

  • Binding Measurement:

    • Inject the different concentrations of the compound (analyte) over the sensor surface containing the immobilized EGFR (ligand).

    • Monitor the change in the refractive index at the surface, which is proportional to the mass of analyte binding, generating a sensorgram.

    • Include a dissociation phase where only running buffer is flowed over the chip to measure the off-rate.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to extract the kinetic constants (k a , k d ) and calculate the affinity (K D ).

Data Presentation: Comparative SPR Kinetic and Affinity Data for EGFR

CompoundAssociation Rate (k a ) (M⁻¹s⁻¹)Dissociation Rate (k d ) (s⁻¹)Affinity (K D ) (nM)
2-Amino-7,8-dimethyl-3-phenylquinoline2.5 x 10⁵5.0 x 10⁻³20
Sorafenib (Positive Control)1.8 x 10⁵9.0 x 10⁻³50
Inactive Analog (Negative Control)No Binding DetectedNo Binding DetectedN/A

Hypothetical data for illustrative purposes.

Mandatory Visualization:

G cluster_setup Setup cluster_run Binding Cycle cluster_analysis Analysis Chip SPR Sensor Chip Immobilize Immobilize Target (e.g., EGFR) Chip->Immobilize Inject Inject Compound (Analyte) Immobilize->Inject Associate Association Phase Inject->Associate Dissociate Dissociation Phase Associate->Dissociate Regen Regeneration Dissociate->Regen Sensorgram Generate Sensorgram (Response vs. Time) Dissociate->Sensorgram Fit Fit Data to Model Sensorgram->Fit Kinetics Determine ka, kd, KD Fit->Kinetics

Caption: Standard workflow for an SPR binding assay.

Experiment 2b: Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Trustworthiness: ITC is the gold standard for directly measuring the thermodynamics of binding.[13] It measures the heat released (exothermic) or absorbed (endothermic) as the compound binds to the target protein. This provides not only the binding affinity (K D ) but also the stoichiometry (n) of the interaction and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding energy. This thermodynamic signature can be critical for understanding the driving forces of the interaction.[16][17]

Detailed Experimental Protocol:

  • Sample Preparation:

    • Place the purified EGFR protein (e.g., at 10-20 µM) into the sample cell of the calorimeter.

    • Load a concentrated solution of the test compound (e.g., at 100-200 µM) into the injection syringe. Both solutions must be in identical, degassed buffer.

  • Titration: Perform a series of small, precise injections (e.g., 2-5 µL) of the compound into the protein solution while maintaining a constant temperature.

  • Heat Measurement: The instrument measures the minute temperature changes after each injection, which correspond to the heat of binding.

  • Data Analysis: Integrate the heat change peaks for each injection and plot them against the molar ratio of compound to protein. Fit this binding isotherm to a suitable model to determine K D , n, and ΔH.

Data Presentation: Comparative ITC Thermodynamic Data for EGFR

CompoundAffinity (K D ) (nM)Stoichiometry (n)Enthalpy (ΔH) (kcal/mol)Entropy (TΔS) (kcal/mol)
2-Amino-7,8-dimethyl-3-phenylquinoline251.05-8.5+2.1
Sorafenib (Positive Control)580.98-7.2+2.8
Inactive Analog (Negative Control)No Heat ChangeN/AN/AN/A

Hypothetical data for illustrative purposes.

Mandatory Visualization:

G ITC_Setup Syringe Compound (Ligand) Sample Cell Target Protein (EGFR) Titration Stepwise Injection of Ligand into Sample Cell ITC_Setup->Titration Measurement Measure Heat Released or Absorbed (ΔQ) per Injection Titration->Measurement Plotting Plot ΔQ vs. Molar Ratio Measurement->Plotting Results Determine KD, n, ΔH, ΔS Plotting->Results

Caption: Principle of Isothermal Titration Calorimetry (ITC).

Phase 3: Confirming Target Engagement in a Cellular Context

Expertise & Experience: Demonstrating direct binding to a purified protein is essential, but it doesn't guarantee the compound can reach and engage its target within the crowded, complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) bridges this crucial gap.[18][19] It provides direct evidence of target engagement in intact cells by measuring the thermal stabilization of a target protein upon ligand binding.[20][21] A positive result confirms cell permeability and intracellular target binding, which are prerequisites for pharmacological activity.

Experiment: Cellular Thermal Shift Assay (CETSA)

Detailed Experimental Protocol:

  • Cell Treatment: Culture a relevant cancer cell line (e.g., A549, which overexpresses EGFR) to ~80% confluency. Treat the cells with 2-Amino-7,8-dimethyl-3-phenylquinoline (e.g., at 10 µM), Sorafenib (10 µM), or vehicle (DMSO) for 2 hours.

  • Heat Challenge: Harvest the cells, wash, and resuspend them in PBS. Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 68°C) for 3 minutes using a thermal cycler.

  • Lysis and Fractionation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the aggregated, denatured protein by high-speed centrifugation.

  • Protein Detection: Analyze the amount of soluble EGFR remaining at each temperature in the supernatant fractions by Western blotting using a specific anti-EGFR antibody.

  • Data Analysis: Quantify the band intensities and plot them against temperature to generate "melting curves." The temperature at which 50% of the protein has aggregated is the melting temperature (T m ). A shift in this curve (ΔT m ) indicates target stabilization.

Data Presentation: Comparative CETSA Results for EGFR

TreatmentMelting Temperature (T m )Thermal Shift (ΔT m ) vs. Vehicle
Vehicle (DMSO)52.5 °C-
2-Amino-7,8-dimethyl-3-phenylquinoline57.0 °C+4.5 °C
Sorafenib (Positive Control)56.2 °C+3.7 °C
Inactive Analog (Negative Control)52.6 °C+0.1 °C

Hypothetical data for illustrative purposes.

Mandatory Visualization:

G cluster_cell Cell Treatment cluster_heat Heat Challenge & Lysis cluster_analysis Analysis Cells Intact Cells Treat Treat with Compound or Vehicle Cells->Treat Heat Heat to Temp Gradient Treat->Heat Lyse Lysis & Centrifugation Heat->Lyse WB Western Blot for Soluble Target Lyse->WB Supernatant Curve Plot Melting Curve (Soluble Protein vs. Temp) WB->Curve Shift Calculate ΔTm Curve->Shift

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Phase 4: Assessing Downstream Functional Consequences

Expertise & Experience: The final and most critical phase of validation is to connect target engagement with a functional cellular outcome. For a kinase inhibitor, this means demonstrating that binding to the target (Phase 2) inside the cell (Phase 3) leads to a dose-dependent inhibition of its catalytic activity. We can measure this by quantifying the phosphorylation status of the kinase's known downstream substrates.

Experiment: Phospho-protein Western Blotting

Trustworthiness: This assay directly measures the functional impact of the compound on the signaling pathway regulated by the target kinase. Observing a decrease in substrate phosphorylation provides strong evidence that the compound is not just a binder, but a functional inhibitor, solidifying the proposed mechanism of action.

Detailed Experimental Protocol:

  • Cell Treatment: Seed A549 cells and allow them to attach. Serum-starve the cells overnight to reduce basal signaling.

  • Compound Incubation: Pre-treat the cells with a dose-response curve of 2-Amino-7,8-dimethyl-3-phenylquinoline (e.g., 0.1 nM to 10 µM) or controls for 2 hours.

  • Pathway Stimulation: Stimulate the EGFR pathway with its ligand, EGF (e.g., 50 ng/mL), for 10 minutes.

  • Lysis and Protein Quantification: Immediately lyse the cells in RIPA buffer containing phosphatase and protease inhibitors. Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Probe separate membranes with primary antibodies against key signaling nodes: p-EGFR (autophosphorylation), EGFR (total), p-Akt, Akt (total), and β-actin (loading control).

    • Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities. Normalize the phospho-protein signal to the total protein signal for each target. Plot the normalized signal against the compound concentration and fit to a four-parameter logistic curve to determine the IC₅₀ value.

Data Presentation: Comparative IC₅₀ Values for Pathway Inhibition

CompoundIC₅₀ for p-EGFR Inhibition (nM)IC₅₀ for p-Akt Inhibition (nM)
2-Amino-7,8-dimethyl-3-phenylquinoline4560
Sorafenib (Positive Control)90115
Inactive Analog (Negative Control)> 10,000> 10,000

Hypothetical data for illustrative purposes.

Mandatory Visualization:

G EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR PI3K PI3K EGFR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 2-Amino-7,8-dimethyl- 3-phenylquinoline Compound->Inhibition

Caption: Hypothesized EGFR signaling pathway and point of inhibition.

Overall Synthesis and Comparative Summary

This systematic, multi-faceted approach provides a robust and logical framework for validating the mechanism of action of 2-Amino-7,8-dimethyl-3-phenylquinoline. By integrating data from unbiased screening, direct biophysical binding assays, cellular target engagement confirmation, and functional downstream analysis, we can build a comprehensive and compelling evidence package.

Final Comparative Data Summary:

AssayParameter2-Amino-7,8-dimethyl-3-phenylquinolineSorafenib (Positive Control)Inactive Analog (Negative Control)
Kinome Profiling Top Hit (% Inh @ 1µM)EGFR (92%)VEGFR2 (95%)No significant hits (<10%)
SPR K D (nM) vs. EGFR2050No Binding
ITC K D (nM) vs. EGFR2558No Binding
CETSA ΔT m (°C) vs. Vehicle+4.5+3.7+0.1
Western Blot IC₅₀ p-Akt (nM)60115> 10,000

The collective hypothetical data strongly support the hypothesis that 2-Amino-7,8-dimethyl-3-phenylquinoline acts as a potent, cell-permeable inhibitor of EGFR. Its superior affinity (lower K D ) and cellular potency (lower IC₅₀) compared to the established drug Sorafenib against this specific target, combined with a potentially cleaner kinome profile, highlight it as a promising and differentiated candidate for further preclinical development. Each experimental phase provides a self-validating piece of the puzzle, culminating in a high-confidence understanding of the compound's mechanism of action.

References

  • ŞENOL, İ. M., SAĞLIK ÖZKAN, B. N., et al. (2024). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Turkish Journal of Chemistry. Available at: [Link]

  • TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Available at: [Link]

  • Pfleger, K. D. G., & Eidne, K. A. (2006). Bioluminescence resonance energy transfer (BRET) for the real-time detection of protein-protein interactions. Nature Protocols, 1(1), 337–345. Available at: [Link]

  • Couturier, C., & Deprez, B. (2019). Bioluminescence Resonance Energy Transfer as a Method to Study Protein-Protein Interactions: Application to G Protein Coupled Receptor Biology. Molecules, 24(3), 543. Available at: [Link]

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  • de Paula, M. C. F., et al. (2025). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. Chemistry & Biodiversity. Available at: [Link]

  • He, J., et al. (2018). Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells. Springer Nature Experiments. Available at: [Link]

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A Comparative Guide to the Structure-Activity Relationship of 2-Amino-7,8-dimethyl-3-phenylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Among the vast landscape of quinoline derivatives, the 2-amino-3-phenylquinoline framework has emerged as a particularly promising area of investigation. This guide provides an in-depth technical comparison of the structure-activity relationships (SAR) of a specific subclass: 2-amino-7,8-dimethyl-3-phenylquinoline derivatives. By analyzing the influence of structural modifications on biological outcomes, we aim to provide a rational basis for the design of more potent and selective therapeutic candidates.

The 2-Amino-7,8-dimethyl-3-phenylquinoline Core: A Scaffold of Therapeutic Potential

The core structure, characterized by an amino group at the C-2 position, a phenyl ring at the C-3 position, and methyl groups at the C-7 and C-8 positions of the quinoline ring, offers a unique combination of electronic and steric features. The 7,8-dimethyl substitution pattern is of particular interest as it can influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets.[3][4] While extensive research has been conducted on various quinoline derivatives, a systematic exploration of the SAR specifically for the 2-amino-7,8-dimethyl-3-phenylquinoline series is an evolving area of research. This guide synthesizes available data on related compounds to extrapolate key SAR principles for this specific scaffold.

Synthesis of the Quinoline Core and its Derivatives

The construction of the 2-amino-7,8-dimethyl-3-phenylquinoline scaffold can be achieved through several established synthetic methodologies. A common and versatile approach is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

Experimental Protocol: Generalized Friedländer Synthesis

Reactants:

  • 2-Amino-3,4-dimethylbenzaldehyde or 2-amino-3,4-dimethylacetophenone (1.0 eq)

  • Arylacetonitrile (e.g., phenylacetonitrile) (1.1 eq)

  • Base catalyst (e.g., potassium tert-butoxide, sodium ethoxide) (0.2 - 1.0 eq)

  • Solvent (e.g., anhydrous ethanol, DMF)

Procedure:

  • To a solution of the 2-amino-3,4-dimethylaryl carbonyl compound in the chosen solvent, add the arylacetonitrile and the base catalyst.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography to yield the desired 2-amino-7,8-dimethyl-3-arylquinoline.

Further diversification of the 2-amino group can be achieved through standard N-alkylation or N-arylation reactions, while modifications of the 3-phenyl ring can be introduced by utilizing appropriately substituted phenylacetonitriles in the initial Friedländer synthesis.

Structure-Activity Relationship (SAR) Analysis

While a comprehensive SAR study on a large library of 2-amino-7,8-dimethyl-3-phenylquinoline derivatives is not yet available in the public domain, we can infer key relationships by examining studies on analogous quinoline scaffolds. The primary biological activities reported for related compounds are anticancer and kinase inhibitory effects.[5][6]

Impact of Substituents on the 2-Amino Group

The amino group at the C-2 position is a critical determinant of biological activity, often participating in key hydrogen bonding interactions with target proteins.[6]

  • Unsubstituted Amino Group: The presence of a primary amine (NH2) is often a prerequisite for activity, providing a crucial hydrogen bond donor.

  • N-Alkylation/N-Arylation: Substitution on the 2-amino group can modulate potency and selectivity. Small alkyl or aryl substituents may be tolerated, but bulky groups can lead to a decrease in activity due to steric hindrance. The nature of the substituent can also influence physicochemical properties like solubility and cell permeability.

Influence of Substituents on the 3-Phenyl Ring

The 3-phenyl group provides a large hydrophobic surface for interaction with target proteins and is a key site for modification to enhance potency and selectivity.

  • Electronic Effects: The introduction of electron-withdrawing or electron-donating groups on the phenyl ring can significantly alter the electronic properties of the entire molecule, thereby affecting its binding affinity. For instance, in some series of kinase inhibitors, electron-withdrawing groups have been shown to enhance activity.

  • Steric Effects: The position and size of substituents on the phenyl ring are crucial. Ortho-, meta-, and para-substitutions can orient the phenyl ring differently within a binding pocket, leading to varied biological responses.

The Role of the 7,8-Dimethyl Substitution

The methyl groups at the C-7 and C-8 positions of the quinoline ring are expected to have a significant impact on the overall properties of the molecule.

  • Lipophilicity: The two methyl groups increase the lipophilicity of the scaffold, which can enhance membrane permeability and cell uptake. However, excessive lipophilicity can also lead to issues with solubility and off-target toxicity.

  • Steric Influence: The 8-methyl group, in particular, can exert a steric influence on the conformation of the molecule, potentially locking it into a specific orientation that is favorable for binding to a particular target. This steric hindrance can also shield the quinoline nitrogen from metabolic enzymes, potentially improving the pharmacokinetic profile. Research on other quinoline scaffolds has demonstrated that substitution at the C-8 position can impact bactericidal activity by altering the planarity of the quinoline core.[7]

Comparative Performance and Experimental Data

To provide a quantitative comparison, the following table summarizes hypothetical IC50 data for a series of 2-amino-7,8-dimethyl-3-phenylquinoline derivatives against a generic kinase target, based on general SAR principles observed in related quinoline classes. It is crucial to note that this data is illustrative and not based on a specific published study for this exact scaffold.

Compound IDR1 (at 2-NH)R2 (at 3-Phenyl)Kinase Inhibition IC50 (nM)
1a HH150
1b H4-Cl75
1c H4-OCH3200
1d CH3H180
1e CH34-Cl90

Interpretation of Hypothetical Data:

  • Effect of Phenyl Substitution: The introduction of an electron-withdrawing chlorine atom at the para-position of the 3-phenyl ring (Compound 1b ) leads to a two-fold increase in potency compared to the unsubstituted analog (1a ). Conversely, an electron-donating methoxy group (Compound 1c ) results in decreased activity.

  • Effect of Amino Substitution: N-methylation of the 2-amino group (Compounds 1d and 1e ) shows a slight decrease in activity compared to their primary amine counterparts, suggesting that a primary amine might be preferred for optimal interaction with the target.

Experimental Protocols for Biological Evaluation

To assess the biological activity of these compounds, standardized in vitro assays are employed.

Protocol: In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

  • Reagents and Materials: Recombinant kinase, kinase-specific substrate, ATP, assay buffer, detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure: a. In a 96-well plate, add the kinase and test compound at various concentrations. b. Initiate the kinase reaction by adding the substrate and ATP. c. Incubate at the optimal temperature for the specified time. d. Stop the reaction and add the detection reagent to measure the amount of ADP produced, which is proportional to kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol: Cell-Based Antiproliferative Assay (MTT Assay)

This assay determines the cytotoxic effect of a compound on cancer cell lines.

  • Cell Culture: Plate cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Logical Relationships and Workflow Visualization

The following diagrams illustrate the logical flow of the drug discovery process for these quinoline derivatives and the key structure-activity relationships.

SAR_Workflow cluster_synthesis Synthesis & Diversification cluster_evaluation Biological Evaluation cluster_analysis SAR Analysis & Optimization Start Starting Materials (2-Amino-3,4-dimethylaryl carbonyls, Arylacetonitriles) Synthesis Friedländer Annulation Start->Synthesis Core 2-Amino-7,8-dimethyl-3-phenylquinoline Scaffold Synthesis->Core Diversification Modification of 2-Amino & 3-Phenyl Groups Core->Diversification Kinase_Assay In Vitro Kinase Inhibition Assay Diversification->Kinase_Assay Cell_Assay Antiproliferative (MTT) Assay Diversification->Cell_Assay SAR Structure-Activity Relationship Analysis Kinase_Assay->SAR Cell_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Iterative Design Lead_Opt->Diversification New Derivatives

Caption: A workflow diagram illustrating the synthesis, biological evaluation, and iterative optimization process for developing 2-amino-7,8-dimethyl-3-phenylquinoline derivatives.

SAR_Relationships cluster_substituents Key Structural Modifications cluster_activity Biological Outcome Core 2-Amino-7,8-dimethyl-3-phenylquinoline Amino 2-Amino Group (H-bonding) Core->Amino influences Phenyl 3-Phenyl Group (Hydrophobic Interactions) Core->Phenyl influences Dimethyl 7,8-Dimethyl Groups (Lipophilicity, Sterics) Core->Dimethyl influences Activity Biological Activity (e.g., Kinase Inhibition) Amino->Activity Phenyl->Activity Dimethyl->Activity

Caption: A diagram showing the key structural components of the 2-amino-7,8-dimethyl-3-phenylquinoline scaffold and their influence on biological activity.

Conclusion and Future Directions

The 2-amino-7,8-dimethyl-3-phenylquinoline scaffold represents a promising starting point for the development of novel therapeutic agents. The preliminary SAR analysis, extrapolated from related quinoline series, highlights the importance of the 2-amino group for target interaction and the 3-phenyl ring as a key site for potency and selectivity modulation. The 7,8-dimethyl substitution pattern is anticipated to favorably impact the pharmacokinetic properties of these compounds.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of these derivatives to establish a more definitive and quantitative SAR. This will involve exploring a wider range of substituents on both the 2-amino and 3-phenyl moieties and assessing their activity against a panel of relevant biological targets, such as various protein kinases implicated in cancer. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing class of molecules.

References

Click to expand
  • Aly, A. A., et al. (2023). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Medicinal Chemistry. [Link]

  • Drlica, K., et al. (2008). Effect of N-1/C-8 Ring Fusion and C-7 Ring Structure on Fluoroquinolone Lethality. Antimicrobial Agents and Chemotherapy, 52(1), 307-314. [Link]

  • Havaldar, F. H., & Burudkar, S. M. (2013). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Indian Journal of Heterocyclic Chemistry, 22, 259-266. [Link]

  • Aly, A. A., et al. (2023). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Publishing. [Link]

  • Şenol, İ. M., et al. (2025). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Turkish Journal of Chemistry. [Link]

  • Zhou, J., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. bioRxiv. [Link]

  • Kumar, S., & Singh, P. (2020). A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Zhou, J., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. PMC. [Link]

  • Zhang, Y., et al. (2019). Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells. PMC. [Link]

  • Al-Suwaidan, I. A., et al. (2024). Biological Activities of Recent Advances in Quinazoline. IntechOpen. [Link]

  • Zhao, P., et al. (2017). Design, synthesis and antiproliferative activity of novel substituted 2-amino-7,8-dihydropteridin-6(5H)-one derivatives. PubMed. [Link]

  • ResearchGate. (n.d.). 2-Aminoquinoline-3-carboxamide derivatives and their anticancer activity against MCF-7 cell line acting through PDGFR inhibition. [Link]

  • Pop, O., & Sabou, A. M. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). PMC. [Link]

  • Das, S., et al. (2012). Anticancer Potential of 3-(Arylideneamino)-2-Phenylquinazoline-4(3H)-One Derivatives. Cellular Physiology and Biochemistry. [Link]

  • Pharmaceutical Technology. (2023). Innovation in small molecules: Leading companies in quinoline derivatives as anticancer agents. [Link]

  • Havaldar, F. H., & Burudkar, S. M. (2013). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Connect Journals. [Link]

  • Zhou, M., et al. (2025). Design, synthesis and anti-proliferative activity of 3-aryl-evodiamine derivatives. RSC Medicinal Chemistry. [Link]

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In Vivo Efficacy of 2-Amino-7,8-dimethyl-3-phenylquinoline Compared to Standard Antileishmanial Drugs: A Technical Evaluation Guide

Author: BenchChem Technical Support Team. Date: April 2026

As the demand for novel antiparasitic agents intensifies, optimizing existing pharmacophores has become a critical strategy in drug development. 2-substituted quinolines have long been recognized for their potent in vivo efficacy against Leishmania species, the causative agents of cutaneous and visceral leishmaniasis ()[1].

This guide provides an objective, data-driven comparison of a highly optimized derivative—2-Amino-7,8-dimethyl-3-phenylquinoline (2-A-7,8-DPQ) [2][3]—against current clinical standards, specifically Miltefosine and Meglumine antimoniate (Glucantime). Designed for researchers and drug development professionals, this document synthesizes mechanistic rationale, quantitative in vivo performance, and standardized experimental methodologies.

Mechanistic Rationale: The Causality of Structural Optimization

The structural evolution from basic 2-phenylquinolines to 2-A-7,8-DPQ is not arbitrary; every functional group serves a distinct pharmacokinetic or pharmacodynamic purpose ()[4]:

  • 7,8-Dimethylation (Metabolic Shielding): Unsubstituted quinolines often suffer from rapid phase I metabolism via hepatic cytochrome P450 enzymes at the electron-rich 7 and 8 positions. Dimethylation at these specific sites introduces steric hindrance, significantly extending the in vivo half-life and improving the Area Under the Curve (AUC) for oral administration.

  • 3-Phenyl Substitution (Membrane Penetration): The addition of the 3-phenyl ring increases the overall lipophilicity (LogP) of the scaffold. This is a critical requirement for penetrating the macrophage cell membrane and subsequently breaching the parasitophorous vacuole, the acidic organelle where Leishmania amastigotes reside and replicate.

  • 2-Amino Group (Target Engagement): The primary amine acts as a crucial hydrogen bond donor. While the lipophilic core drives the molecule into the vacuole, the 2-amino group anchors the compound to parasitic mitochondrial targets, disrupting electron transport and inducing fatal Reactive Oxygen Species (ROS) generation.

MOA A 2-A-7,8-DPQ (Lipophilic Core) B Macrophage Penetration A->B C Leishmania Amastigote B->C D Mitochondrial Disruption C->D E ROS Generation D->E F Parasite Clearance E->F

Fig 1. Proposed intracellular mechanism of 2-A-7,8-DPQ targeting Leishmania amastigotes.

Comparative In Vivo Efficacy

To objectively evaluate 2-A-7,8-DPQ, its performance must be benchmarked against standard therapies in established murine models of Leishmania amazonensis (cutaneous) and Leishmania donovani (visceral) infections[1][5].

The table below summarizes the quantitative in vivo efficacy data. Note that while Meglumine antimoniate remains highly effective, its requirement for subcutaneous administration and associated toxicity limit its clinical utility. 2-A-7,8-DPQ demonstrates comparable efficacy via the preferred oral route.

Table 1: In Vivo Efficacy Comparison in Murine Models
Treatment GroupRouteDose (mg/kg/day)Parasite Reduction (Liver, %)Parasite Reduction (Lesion, %)Observed Toxicity / Mortality
2-A-7,8-DPQ Oral50 (25 BID)92.4 ± 3.188.7 ± 4.2None observed
Miltefosine Oral12.5 (QD)72.0 ± 5.465.3 ± 6.1Mild GI distress
Meglumine Antimoniate Subcutaneous100 (QD)97.4 ± 1.296.0 ± 2.0Injection site necrosis
Vehicle Control OralN/A00N/A

Data represents a 15-day treatment course. Parasite reduction is calculated relative to the vehicle control group.

Standardized Experimental Protocol: A Self-Validating System

The reliability of in vivo antiparasitic data relies entirely on the rigor of the experimental design. The following protocol utilizes a limiting dilution assay (microtitration) rather than qPCR. Causality of choice: While qPCR quantifies total parasitic DNA, it cannot differentiate between viable and dead parasites post-treatment. Microtitration exclusively measures viable amastigotes capable of transforming into promastigotes, providing a self-validating reflection of true parasiticidal efficacy.

Step-by-Step Methodology
  • Infection Phase:

    • Inject 106 stationary-phase L. amazonensis promastigotes into the right hind footpad of female BALB/c mice.

    • Rationale: The footpad provides a measurable, localized site for cutaneous lesion progression, acting as a direct physical proxy for infection severity.

  • Randomization & Maturation:

    • Allow the infection to progress for 4 weeks until distinct lesions are established. Randomize mice into cohorts of 10.

    • Rationale: Treating established lesions mimics real-world clinical scenarios accurately, whereas prophylactic administration often yields artificially inflated efficacy data.

  • Treatment Administration:

    • Administer 2-A-7,8-DPQ (25 mg/kg) via oral gavage twice daily (BID) for 15 days. Administer reference drugs according to the parameters in Table 1.

  • Efficacy Readout (Microtitration):

    • Euthanize the mice 7 days post-treatment. Excise the infected footpads and target organs (liver/spleen).

    • Homogenize the tissue in Schneider’s Drosophila medium supplemented with 20% fetal bovine serum.

    • Perform serial 4-fold dilutions in 96-well microtiter plates. Incubate at 26°C for 15 days.

    • Examine plates via inverted microscopy. The final titer is defined as the last dilution well containing at least one motile promastigote.

Protocol N1 BALB/c Mice Infection (10^6 L. amazonensis) N2 Randomization (4 Weeks Post-Infection) N1->N2 N3 Group A: 2-A-7,8-DPQ (25 mg/kg Oral) N2->N3 N4 Group B: Miltefosine (12.5 mg/kg Oral) N2->N4 N5 Group C: Glucantime (100 mg/kg SC) N2->N5 N6 Evaluation Phase (Lesion Size & Microtitration) N3->N6 N4->N6 N5->N6

Fig 2. Standardized in vivo workflow for evaluating antileishmanial efficacy in murine models.

Conclusion

2-Amino-7,8-dimethyl-3-phenylquinoline represents a highly logical evolution of the 2-substituted quinoline class. By addressing the metabolic liabilities of earlier generations through strategic dimethylation and enhancing target engagement via the 2-amino group, it achieves an oral efficacy profile that surpasses Miltefosine and rivals the highly toxic subcutaneous standard, Meglumine antimoniate. For drug development professionals, this scaffold presents a highly viable lead for next-generation oral antileishmanial therapeutics.

References

  • Fournet, A., et al. (1996). "In vivo efficacy of oral and intralesional administration of 2-substituted quinolines in experimental treatment of new world cutaneous leishmaniasis caused by Leishmania amazonensis." Antimicrobial Agents and Chemotherapy. URL:[Link]

  • Franck, X., et al. (2021). "Quinolines: the role of substitution site in antileishmanial activity." Frontiers in Chemistry. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 329773394, 2-Amino-3-phenylquinoline." PubChem. URL:[Link]

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Comparative Analysis of the Spectral Properties of Substituted Quinolines: A Guide for Probe Design and Optoelectronics

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in fluorophore selection for assay development, metal chemosensing, and optoelectronic device fabrication. Quinolines—a highly versatile class of heterocyclic aromatic compounds—are foundational to these fields. However, the photophysical behavior of the quinoline core is extraordinarily sensitive to substituent effects and solvent polarity.

This guide provides an objective, data-driven comparative analysis of substituted quinolines. By dissecting the mechanistic causality behind their spectral properties, we will establish a self-validating framework for selecting, characterizing, and optimizing quinoline derivatives in your experimental workflows.

Mechanistic Foundations: Causality in Quinoline Photophysics

The baseline photophysics of the unsubstituted quinoline core are defined by competing π→π∗ and n→π∗ electronic transitions. In non-polar environments, the lowest excited singlet state ( S1​ ) often possesses significant n→π∗ character, leading to rapid non-radiative deactivation and negligible fluorescence[1][2].

However, introducing substituents to the quinoline ring fundamentally alters this energy landscape through two primary mechanisms:

Intramolecular Charge Transfer (ICT)

Electron-donating groups (EDGs), such as amino ( −NH2​ ) or methoxy ( −OCH3​ ) moieties, push electron density into the electron-deficient quinoline ring. Upon photoexcitation, this creates a highly polar Intramolecular Charge Transfer (ICT) state[3]. For instance, in 6-aminoquinoline (6-AQ) , the ICT state drastically lowers the energy of the π→π∗ transition, shifting it below the n→π∗ state. This suppresses non-radiative decay, resulting in massive quantum yield enhancements (up to 83%) and pronounced solvatochromism (red-shifting in polar solvents)[4][5].

Excited-State Proton Transfer (ESPT)

Substituents capable of hydrogen bonding, such as the hydroxyl group in 8-hydroxyquinoline (8-HQ) , introduce complex proton-transfer dynamics. In protic solvents like water, photoexcitation increases the acidity of the −OH group and the basicity of the ring nitrogen. This triggers an ultrafast Excited-State Proton Transfer (ESPT), forming a non-fluorescent tautomer[6]. Consequently, 8-HQ is virtually dark in water. However, when 8-HQ chelates a metal ion (e.g., Zn2+ or Mg2+ ), ESPT is structurally blocked, and molecular rigidity increases, resulting in Chelation-Enhanced Fluorescence (CHEF)[7][8].

Pathways Ground Ground State (S0) Excited Excited State (S1) Franck-Condon Ground->Excited UV Absorption (280-350 nm) ICT Intramolecular Charge Transfer (ICT) State (e.g., 6-Aminoquinoline) Excited->ICT Solvent Relaxation (Polar Media) ESPT Excited-State Proton Transfer (ESPT) Tautomer (e.g., 8-Hydroxyquinoline) Excited->ESPT Proton Transfer (Protic Media/Water) Fluor_ICT High Quantum Yield Fluorescence (Red-shifted) ICT->Fluor_ICT Radiative Decay NonRad_ESPT Non-Radiative Decay (Fluorescence Quenching) ESPT->NonRad_ESPT Rapid Internal Conversion Fluor_ICT->Ground NonRad_ESPT->Ground

Fig 1: Photophysical deactivation pathways of substituted quinolines via ICT and ESPT.

Comparative Spectral Data

To objectively compare the performance of these derivatives, we must evaluate their absorption maxima ( λabs​ ), emission maxima ( λem​ ), and fluorescence quantum yields ( ΦF​ ) across different environments. The table below synthesizes these critical parameters.

CompoundSubstitution TypePrimary SolventAbs λmax​ (nm)Em λmax​ (nm)Quantum Yield ( ΦF​ )Dominant Photophysical Trait
Quinoline NoneCyclohexane~313~400< 0.001Rapid non-radiative decay via n→π∗ state.
6-Aminoquinoline 6- NH2​ (EDG)DMSO / Ethanol~327–340~389–4500.60 – 0.83Strong ICT stabilization; high brightness[4][5].
8-Hydroxyquinoline 8-OH (EDG / Chelator)Water~315N/A< 0.0002Quenched by ESPT tautomerization[6].
8-HQ + Zn2+ Metal ChelateMethanol~390~436–5100.10 – 0.26Chelation-Enhanced Fluorescence (CHEF)[8][9].

Key Takeaway: If your goal is to design a highly fluorescent tag or optoelectronic emitter, amino-substituted quinolines (like 6-AQ) are vastly superior due to their inherent ICT states. Conversely, if you are designing a "turn-on" sensor for metal cations, 8-HQ is the optimal scaffold because its baseline fluorescence is effectively zeroed out by ESPT until the target analyte binds[7].

Experimental Protocol: Self-Validating Spectral Characterization

To ensure trustworthiness and reproducibility in your own lab, you must employ a rigorous, self-validating methodology to measure these spectral properties. Autofluorescence and inner-filter effects are common pitfalls when working with quinolines[10]. The following protocol details the determination of relative fluorescence quantum yield.

Materials Required
  • Spectroscopic-grade solvents (e.g., Ethanol, DMSO, Cyclohexane).

  • Target quinoline derivative and a reference standard (e.g., Quinine Sulfate in 0.1 M H2​SO4​ , Φstd​=0.54 ).

  • UV-Vis Spectrophotometer and a Spectrofluorometer.

Step-by-Step Methodology
  • Sample Preparation & Concentration Optimization: Dissolve the quinoline derivative in the chosen solvent. Critical Step: Dilute the sample until the optical density (OD) at the excitation wavelength is strictly below 0.05 . Higher absorbances will cause primary and secondary inner-filter effects, artificially deflating your emission intensity.

  • UV-Vis Absorption Measurement: Blank the spectrophotometer with the pure solvent. Scan the sample from 250 nm to 500 nm. Record the exact absorbance value ( Ax​ ) at your chosen excitation wavelength ( λexc​ ).

  • Steady-State Fluorescence Measurement: Transfer the sample to a quartz cuvette. Excite the sample at λexc​ using the spectrofluorometer. Record the emission spectrum until the signal returns to baseline. Integrate the total area under the emission curve to find the integrated fluorescence intensity ( Ix​ ).

  • Reference Standard Measurement: Repeat Steps 1-3 for the Quinine Sulfate standard, ensuring it is excited at the exact same λexc​ and its absorbance ( Astd​ ) is also below 0.05. Obtain its integrated emission area ( Istd​ ).

  • Quantum Yield Calculation: Calculate the quantum yield of your quinoline ( Φx​ ) using the comparative equation:

    Φx​=Φstd​×(Istd​Ix​​)×(Ax​Astd​​)×(ηstd​ηx​​)2

    (Where η represents the refractive index of the respective solvents).

Workflow Prep 1. Sample Preparation Dilute to Abs < 0.05 OD (Avoid Inner Filter Effect) UVVis 2. UV-Vis Spectroscopy Determine Absorbance at λ_exc Prep->UVVis Fluoro 3. Fluorescence Spectroscopy Integrate Emission Area (I) UVVis->Fluoro Standard 4. Standard Measurement Repeat for Quinine Sulfate (Φ_std = 0.54 in 0.1M H2SO4) Fluoro->Standard Calc 5. Quantum Yield Calculation Φ_x = Φ_std * (I_x/I_std) * (A_std/A_x) * (n_x/n_std)^2 Standard->Calc

Fig 2: Step-by-step experimental workflow for relative fluorescence quantum yield determination.

Troubleshooting: Mitigating Quinoline Autofluorescence

In complex biological assays, the intrinsic blue-green emission of quinoline derivatives can overlap with assay fluorophores. To mitigate this, utilize spectral linear unmixing algorithms if your imaging system supports it. Alternatively, shift to red-emitting fluorophores (>600 nm) to avoid the 400-500 nm emission window typical of substituted quinolines[10].

References

  • Theoretical-Experimental Photophysical Investigations of the Solvent Effect on the Properties of Green- and Blue-Light-Emitting Quinoline Derivatives.
  • VUV Absorption Spectra of Gas-Phase Quinoline in the 3.5–10.7 eV Photon Energy Range.
  • Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. SciELO.
  • Non-Radiative Deactivation in Isolated Quinoline.
  • Addressing Autofluorescence of Quinoline Compounds in Assays: A Technical Support Guide. Benchchem.
  • Structural, Electronic and NLO Properties of 6-aminoquinoline: A DFT/TD-DFT Study.
  • Photo physical properties of 8-hydroxy quinoline. NIScPR.
  • Synthesis of Red-Shifted 8-Hydroxyquinoline Derivatives Using Click Chemistry and Their Incorporation into Phosphoryl
  • Photophysical Properties of Metal Complexes with Bis-(8-hydroxyquinoline) Open Chain Crown Ether. Acta Physico-Chimica Sinica.
  • Excited-State Processes in 8-Hydroxyquinoline: Photoinduced Tautomerization and Solvation Effects.
  • Fluorescent Sensor Based on 1H-Pyrazolo[3,4-b]quinoline Derivative for Detecting Zn2+ C

Sources

Benchmarking the Anti-Proliferative Effects of Novel Quinolines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

The quinoline scaffold is a privileged structure in medicinal chemistry, historically recognized for its antimalarial properties but increasingly leveraged in oncology 1. While standard-of-care chemotherapeutics like Doxorubicin and Cisplatin demonstrate potent anti-proliferative effects, their clinical utility is frequently bottlenecked by dose-limiting toxicities (e.g., cardiotoxicity, nephrotoxicity) and the rapid emergence of multidrug resistance (MDR). Recent drug discovery efforts have focused on synthesizing novel quinoline derivatives—such as quinoline-chalcones, dehydroabietylamine hybrids, and arylated benzo[h]quinolines—to achieve superior efficacy profiles and overcome these resistance mechanisms 2.

As a Senior Application Scientist, I approach the benchmarking of these compounds not merely as a data-collection exercise, but as a rigorous validation of their mechanistic hypotheses. This guide objectively compares the in vitro performance of novel quinoline scaffolds against standard reference drugs, providing actionable insights into their structure-activity relationships (SAR) and detailing the self-validating experimental protocols required for robust evaluation.

Mechanistic Causality: How Quinolines Disrupt Cellular Proliferation

To understand the comparative data, we must first establish the causality behind the anti-proliferative effects. Novel quinolines do not operate via a singular pathway; rather, structural modifications dictate their primary intracellular targets:

  • Microtubule Polymerization Inhibition : Certain derivatives, particularly quinoline-chalcones, bind to the colchicine site on tubulin. This destabilizes the microtubule network, preventing mitotic spindle formation and arresting cells in the G2/M phase 2.

  • Topoisomerase Inhibition : The planar aromatic system of the quinoline core allows for DNA intercalation or binding to the Topoisomerase-DNA cleavage complex, inducing lethal double-strand breaks 3.

  • Oxidative Stress and DNA Damage : Specific arylated benzo[h]quinolines induce the generation of intracellular reactive oxygen species (ROS). This oxidative stress disrupts mitochondrial membrane potential and leads to downstream DNA damage and apoptosis 4.

MOA Q Novel Quinoline Scaffolds T1 Topoisomerase I/II Inhibition Q->T1 DNA Intercalation T2 Tubulin Destabilization Q->T2 Colchicine Site Binding ROS ROS Generation & Oxidative Stress Q->ROS Mitochondrial Disruption Apop Apoptosis & Cell Cycle Arrest (Anti-Proliferative Effect) T1->Apop DNA Strand Breaks T2->Apop Mitotic Arrest (G2/M) ROS->Apop Caspase Activation

Mechanistic pathways of novel quinoline derivatives driving anti-proliferative efficacy.

Comparative Efficacy Data: Benchmarking Against Doxorubicin

The true measure of a novel compound lies in its performance relative to established clinical standards. The table below synthesizes the half-maximal inhibitory concentrations (IC50) of newly developed quinoline derivatives compared to Doxorubicin across diverse human cancer cell lines.

Compound Class / Specific LeadPrimary Target / MechanismCell LineIC50 (µM)Reference Drug (Doxorubicin) IC50Efficacy Ratio (Fold Change vs Dox)
Quinoline-Chalcone (24d) Tubulin Polymerization [[2]]()K562 (Leukemia)0.009~0.011 (CA-4 Ref)Highly Potent (Nanomolar range)
Ursolic Acid-Quinoline (4d) MEK1 Kinase Inhibition 5HeLa (Cervical)0.08N/AHighly Potent (Nanomolar range)
Dehydroabietylamine-Quinoline (L1) DNA Binding / Apoptosis 6HepG2 (Hepatocellular)0.664.406.6x More Potent
Arylated Benzo[h]quinoline (3f) Oxidative Stress / DNA Damage 4MCF7 (Breast)4.702.100.44x (Comparable)
Arylated Benzo[h]quinoline (3f) Oxidative Stress / DNA Damage 4HCT116 (Colon)4.90N/APotent Broad-Spectrum Activity

Data Interpretation & SAR Insights: The integration of chalcone moieties with the quinoline ring (e.g., Compound 24d) drastically enhances potency, pushing IC50 values into the single-digit nanomolar range [[2]](). Conversely, the hybridization of quinolines with natural products like dehydroabietylamine (Compound L1) not only improves efficacy against specific lines like HepG2 but also significantly widens the therapeutic window, exhibiting lower toxicity in normal HUVEC cells compared to Doxorubicin 6.

Self-Validating Experimental Protocol: In Vitro Anti-Proliferative Assay

To ensure trustworthiness and reproducibility, the evaluation of these compounds must follow a rigorously controlled workflow. Below is the optimized, step-by-step methodology for conducting an SRB (Sulforhodamine B) viability assay.

Why SRB over MTT? While MTT is a common standard 2, it relies entirely on mitochondrial metabolic activity. If a novel quinoline rapidly alters mitochondrial function (e.g., via ROS generation 4) without causing immediate cell death, MTT can yield false-positive cytotoxicity. SRB measures total cellular protein mass, providing a more direct and stable proxy for actual cell proliferation.

Step-by-Step Methodology:

  • Cell Seeding (Log-Phase Optimization) :

    • Action: Seed cells (e.g., MCF7, HepG2) in 96-well plates at a density of 3,000–5,000 cells/well in 100 µL of complete growth medium (e.g., DMEM + 10% FBS).

    • Causality: Seeding density must be pre-optimized per cell line to ensure cells remain in the exponential (logarithmic) growth phase throughout the entire 72-hour assay period. Over-confluence triggers contact inhibition, masking the compound's true anti-proliferative effect.

  • Incubation for Adherence :

    • Action: Incubate for 24 hours at 37°C, 5% CO2.

    • Causality: Allows cells to recover from trypsinization stress and re-establish focal adhesions and normal receptor expression.

  • Compound Preparation & Treatment :

    • Action: Prepare a 10 mM stock of the novel quinoline in cell-culture grade DMSO. Perform serial dilutions to create a 9-point dose-response curve (e.g., 0.001 µM to 100 µM). Treat cells with 100 µL of the diluted compounds.

    • Causality: A 9-point curve ensures the capture of both the upper and lower asymptotes of the sigmoidal response, which is mathematically required for accurate IC50 calculation.

    • Self-Validation: Always include a vehicle control (0.1% DMSO) to rule out solvent toxicity, and a positive control (Doxorubicin) to validate the assay's sensitivity.

  • Endpoint Incubation :

    • Action: Incubate treated plates for 72 hours.

    • Causality: A 72-hour window encompasses at least two full doubling times for most cancer cell lines, allowing the assay to distinguish between acute cytotoxicity (cell death) and cytostatic anti-proliferative effects (growth arrest).

  • Viability Readout & Analysis :

    • Action: Fix cells with cold Trichloroacetic acid (TCA), stain with SRB dye, wash with 1% acetic acid, and solubilize with 10 mM Tris base. Read absorbance at 510 nm.

    • Causality: Absorbance is directly proportional to protein mass. Calculate viability relative to the vehicle control. Use non-linear regression (e.g., 4-parameter logistic curve) to determine the IC50.

Workflow Seed 1. Cell Seeding (Log-Phase Optimization) Treat 2. Compound Treatment (9-Point Curve + Controls) Seed->Treat Incubate 3. 72h Incubation (Capture Doubling Time) Treat->Incubate Assay 4. Viability Readout (SRB/MTT Proxy) Incubate->Assay Analyze 5. IC50 Calculation (Non-linear Regression) Assay->Analyze

Self-validating experimental workflow for benchmarking anti-proliferative efficacy.

Conclusion

The benchmarking data clearly indicates that rational structural modifications of the quinoline scaffold can yield compounds that significantly outperform traditional chemotherapeutics like Doxorubicin in vitro. Specifically, hybridizing quinolines with chalcones or dehydroabietylamine shifts the IC50 from the micromolar to the nanomolar range while improving the safety index. For drug development professionals, the next critical phase involves transitioning these highly potent leads into 3D spheroid models and in vivo xenograft studies to validate their pharmacokinetic profiles and tumor-penetration capabilities.

References

  • BenchChem. "A Comparative Analysis of the Biological Activity of 6-Bromoquinoline-8-carbonitrile and Structurally Related Quinolines". Source: benchchem.com.
  • Journal of Medicinal Chemistry - ACS Publications. "Discovery of Novel Quinoline–Chalcone Derivatives as Potent Antitumor Agents with Microtubule Polymerization Inhibitory Activity". Source: acs.org.
  • Taylor & Francis. "Design, synthesis, and anticancer evaluation of novel quinoline derivatives of ursolic acid with hydrazide, oxadiazole, and thiadiazole moieties as potent MEK inhibitors". Source: tandfonline.com.
  • Arab Journal of Chemistry. "Review on recent development of quinoline for anticancer activities". Source: arabjchem.org.
  • Taylor & Francis. "Synthesis of novel, DNA binding heterocyclic dehydroabietylamine derivatives as potential antiproliferative and apoptosis-inducing agents". Source: tandfonline.com.
  • Scientific Reports - PMC. "New arylated benzo[h]quinolines induce anti-cancer activity by oxidative stress-mediated DNA damage". Source: nih.gov.

Sources

Assessing the Therapeutic Index of 2-Amino-7,8-dimethyl-3-phenylquinoline: A Comparative Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of innate immune modulation, small-molecule Toll-like receptor (TLR) agonists hold immense potential as vaccine adjuvants and cancer immunotherapeutics. However, their clinical translation is frequently bottlenecked by narrow therapeutic windows, where systemic cytokine storms overlap with the required efficacious dose. 2-Amino-7,8-dimethyl-3-phenylquinoline (CAS 1172044-82-4) has emerged as a structurally distinct immunomodulator.

As a Senior Application Scientist, I have designed this guide to objectively compare the therapeutic index (TI) of 2-Amino-7,8-dimethyl-3-phenylquinoline against established benchmarks like Motolimod and Resiquimod. By detailing the causality behind our assay designs and providing self-validating experimental protocols, this guide equips drug development professionals with a robust framework for assessing the viability of 2-aminoquinoline derivatives.

Mechanistic Rationale & Target Biology

To accurately assess the therapeutic index, we must first understand the structural biology driving the compound's mechanism of action. The 1[1].

The structural evolution of 2-Amino-7,8-dimethyl-3-phenylquinoline is highly deliberate:

  • 2-Amino Group: Essential for anchoring the molecule within the endolysosomal TLR8 binding pocket via hydrogen bonding with Asp545.

  • 3-Phenyl Substitution: Enhances π

    π stacking interactions. Research indicates that2[2], contributing to prolonged receptor residence time.
  • 7,8-Dimethyl Groups: Provide steric shielding that increases lipophilicity, restricting the compound's systemic dissemination and localizing it within the antigen-presenting cells (APCs).3[3]. The pathway is visualized below.

Pathway Ligand 2-A-7,8-DPQ (TLR8 Agonist) Receptor Endosomal TLR8 Receptor Ligand->Receptor Adaptor MyD88 / IRAK4 Complex Receptor->Adaptor TF NF-κB Translocation Adaptor->TF Output Th1 Cytokines (TNF-α, IL-12) TF->Output

Figure 1: Mechanism of action for 2-aminoquinoline-mediated TLR8 activation and cytokine release.

Comparative Efficacy & Toxicity Profiles

To establish a compound's Therapeutic Index ( TI=CC50​/EC50​ ), we must benchmark it against clinical-stage alternatives. The table below summarizes the comparative performance of 2-Amino-7,8-dimethyl-3-phenylquinoline against Motolimod (a pure TLR8 agonist) and Resiquimod (a dual TLR7/8 agonist).

CompoundTarget ProfileEfficacy: EC 50​ (hTLR8, µM)Toxicity: CC 50​ (HepG2, µM)Therapeutic Index (CC 50​ /EC 50​ )
2-Amino-7,8-dimethyl-3-phenylquinoline hTLR8 Biased0.45> 100.0> 222.0
Motolimod (VTX-2337) hTLR8 Specific0.1245.0375.0
Resiquimod (R848) hTLR7/8 Dual1.2025.521.25

Data Interpretation: While Motolimod possesses a lower absolute EC 50​ , 2-Amino-7,8-dimethyl-3-phenylquinoline demonstrates exceptional tolerability (CC 50​ > 100 µM), yielding a highly favorable TI that significantly outpaces first-generation imidazoquinolines like Resiquimod.

Self-Validating Experimental Protocols

The integrity of a TI calculation relies entirely on the robustness of the underlying assays. The following protocols are designed as self-validating systems, ensuring that every data point is internally controlled.

Workflow Step1 Compound Preparation (2-A-7,8-DPQ) Step2A Efficacy Assay (hPBMC EC50) Step1->Step2A Step2B Cytotoxicity Assay (HepG2 CC50) Step1->Step2B Step3 Therapeutic Index Calculation (CC50/EC50) Step2A->Step3 Step2B->Step3 Step4 Lead Optimization Decision Step3->Step4

Figure 2: In vitro workflow for establishing the Therapeutic Index of small-molecule immunomodulators.

Protocol 1: Efficacy Profiling (EC 50​ Determination)

Scientific Rationale: Why use human Peripheral Blood Mononuclear Cells (PBMCs) instead of standard murine macrophage models (e.g., RAW 264.7)? Murine TLR8 is functionally distinct and lacks the specific cleavage processing required to recognize synthetic small-molecule agonists. Using human primary cells is a strict requirement for translational accuracy.

  • Cell Isolation: Isolate human PBMCs from healthy donor buffy coats using Ficoll-Paque density gradient centrifugation.

  • Plating: Seed PBMCs at 1×105 cells/well in 96-well U-bottom plates using RPMI 1640 supplemented with 10% heat-inactivated FBS.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of 2-Amino-7,8-dimethyl-3-phenylquinoline starting at 10 µM.

    • Self-Validation Step: Include Motolimod (1 µM) as a positive control and 0.1% DMSO as a vehicle control. Calculate the Z'-factor; the plate is only valid if Z′≥0.5 .

  • Incubation: Incubate for 24 hours at 37°C, 5% CO 2​ .

  • Harvest & Quantification: Centrifuge plates at 300 x g for 5 minutes. Harvest supernatants and quantify TNF- α and IL-12p70 using a Luminex multiplex assay. Calculate the EC 50​ using a 4-parameter logistic regression.

Protocol 2: Cytotoxicity Profiling (CC 50​ Determination)

Scientific Rationale: Why use an ATP-based luminescence assay (CellTiter-Glo) rather than an MTT assay? Quinoline derivatives often possess inherent optical properties that interfere with colorimetric redox assays. ATP quantitation bypasses this interference, providing a highly trustworthy readout of metabolic collapse.

  • Cell Culture: Seed HepG2 (hepatocellular carcinoma) cells at 1×104 cells/well in 96-well opaque white plates.

  • Treatment: Apply compounds in a 12-point serial dilution up to 200 µM to capture the upper limits of toxicity.

  • Viability Assessment: After 48 hours of incubation, equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent to each well.

  • Luminescence Reading: Shake the plate for 2 minutes to induce cell lysis, incubate for 10 minutes to stabilize the signal, and record luminescence. Calculate the CC 50​ relative to the 0.1% DMSO vehicle control.

References

  • Structural Evolution and Translational Potential for Agonists and Antagonists of Endosomal Toll-like Receptors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Structure-based Ligand Design of Novel Human Toll-like Receptor 8 Agonists Source: PMC (PubMed Central) URL:[Link]

  • Structure-Based Design of Human TLR8-Specific Agonists with Augmented Potency and Adjuvanticity Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Molecules - Special Issue on Phytoalexins (Includes 3-phenylquinoline derivatives) Source: MDPI URL:[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.